4,4'-Dimethoxy-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry and Materials Science
The biphenyl unit is a foundational backbone in numerous areas of chemical research. In organic chemistry, it is recognized as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. mdpi.com This prevalence is evident in many biologically active natural products and synthetic compounds. rsc.org For instance, natural products like vancomycin (B549263) contain biaryl scaffolds that are crucial for their biological function. rsc.org The utility of biphenyls also extends to catalysis, where axially chiral biphenyl ligands are widely employed in asymmetric synthesis to produce enantiomerically pure compounds. mdpi.com
In the realm of materials science, the rigid and planar nature of the biphenyl core, combined with the potential for functionalization at various positions, makes it an ideal component for creating advanced materials. Biphenyl derivatives are integral to the development of organic light-emitting diodes (OLEDs) and solar cells, where their electronic properties can be fine-tuned to optimize performance. mdpi.com The ability to control the dihedral angle between the two phenyl rings through substitution allows for the design of materials with specific optical and electronic characteristics.
Overview of Alkoxy-Substituted Biphenyls in Academic Inquiry
The introduction of alkoxy groups, such as the methoxy (B1213986) groups in 4,4'-Dimethoxy-1,1'-biphenyl, significantly modifies the electronic and steric landscape of the biphenyl scaffold. The methoxy groups are electron-donating, which increases the electron density on the aromatic rings, making them more susceptible to electrophilic aromatic substitution reactions. smolecule.com This enhanced reactivity is a valuable tool in synthetic chemistry.
Furthermore, alkoxy substitution influences the photophysical properties of biphenyls. Studies have shown that alkoxy-substituted biphenyls can become highly polarized in their excited state, which can lead to the formation of transient species like quinone methides upon photoexcitation. rsc.org This behavior is of interest for applications in photochemistry and the development of photoresponsive materials. The presence and position of alkoxy groups also play a crucial role in determining the liquid crystalline properties of biphenyl derivatives, impacting their transition temperatures and phase behavior. tandfonline.comaip.org
Historical Context of Research on this compound and its Analogues
The synthesis of biphenyl scaffolds has a long history, with early methods dating back to the 19th century. rsc.org The Ullmann reaction, first reported in 1901, was a significant advancement for synthesizing substituted biphenyls. rsc.org Over the decades, numerous other methods have been developed, with modern approaches heavily relying on transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts, has become a particularly powerful and widely used method for the synthesis of biphenyls, including this compound and its analogues. iucr.orgresearchgate.net This reaction's tolerance for a wide range of functional groups and its high efficiency have made it a cornerstone of modern organic synthesis. researchgate.net Historically, research into this compound and similar compounds was often driven by the dye industry, as benzidine (B372746) derivatives, which share the biphenyl core, were important precursors. epa.gov
Scope and Objectives of Contemporary Scholarly Investigations
Current research on this compound and related compounds is diverse and spans multiple disciplines. In materials science, there is ongoing interest in its use as a building block for polymers and organic electronic materials. smolecule.com Its specific electronic and structural characteristics are being explored for the creation of new OLEDs and organic solar cells. smolecule.com
In synthetic organic chemistry, this compound serves as a valuable starting material and intermediate for the synthesis of more complex molecules. For example, it has been used in studies of coupled methyl-group rotation and methoxy-group libration. chemicalbook.comsigmaaldrich.com Furthermore, the biphenyl scaffold continues to be a target for the development of new synthetic methodologies, with a focus on creating more efficient and environmentally friendly reactions. researchgate.net Computational studies are also being employed to better understand the structure-property relationships of substituted biphenyls, with density functional theory (DFT) being used to analyze the frontier molecular orbitals and electrostatic potential of compounds like this compound. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPAOAAAYDUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175593 | |
| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2132-80-1 | |
| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2132-80-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4,4 Dimethoxy 1,1 Biphenyl and Its Derivatives
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metals, particularly palladium, nickel, and copper, play a pivotal role in the construction of the biaryl bond in 4,4'-dimethoxy-1,1'-biphenyl. These metals facilitate the coupling of two aryl fragments through a catalytic cycle, enabling the formation of the desired product with high selectivity and yield. orgsyn.orgcore.ac.uksigmaaldrich.comwikipedia.orglibretexts.org
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, including the biaryl linkage in this compound. gre.ac.uk This reaction typically involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. gre.ac.uk
The efficiency of the Suzuki-Miyaura coupling for synthesizing this compound is highly dependent on the reaction conditions and the chosen catalyst system. Researchers have extensively studied the effects of various parameters to maximize yields and turnover numbers.
Key factors that are often optimized include:
Catalyst System: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more sophisticated phosphine (B1218219) ligands like BrettPhos to enhance catalytic activity. acs.org The development of pre-catalysts that are more stable and activate under reaction conditions has also been a significant advancement. rsc.org
Base: The selection of the base, such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF), is crucial for the transmetalation step in the catalytic cycle. tezu.ernet.innih.gov
Solvent: A variety of solvents can be used, with aqueous mixtures often being effective and environmentally friendly. rsc.orgacs.org The use of non-ionic deep eutectic solvents (ni-DES) has also been explored as a green alternative.
Temperature and Reaction Time: These parameters are adjusted to ensure complete reaction while minimizing side reactions. bcrec.id Automated systems have been developed to rapidly optimize these continuous variables. rsc.org
Table 1: Optimization of Suzuki-Miyaura Reaction for this compound Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 92 | tezu.ernet.in |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 80 | 95 | rsc.org |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 98 | mdpi.com |
| PEPPSI-Pd-NHC | KOH | H₂O | Room Temp | 99 | rsc.org |
The Suzuki-Miyaura coupling demonstrates broad substrate scope, allowing for the synthesis of a wide range of this compound derivatives. The reaction is tolerant of various functional groups on both the aryl halide and the boronic acid partner.
The coupling of 4-methoxyphenylboronic acid with a variety of aryl halides has been successfully demonstrated. This includes reactions with aryl bromides, chlorides, and even triflates, with electron-donating and electron-withdrawing groups on the aryl halide being well-tolerated. rsc.orgmdpi.comnih.govnih.gov For instance, coupling with 4-bromoanisole (B123540) proceeds efficiently to give this compound. rsc.org Similarly, the reaction of 4-haloanisoles (where the halogen can be Cl, Br, or I) with various arylboronic acids provides access to unsymmetrically substituted biphenyls. The reactivity of the aryl halide typically follows the order I > Br > Cl. nih.gov
Table 2: Substrate Scope in Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis
| Aryl Halide | Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | 94 | rsc.org |
| 4-Iodoanisole (B42571) | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 92 | tezu.ernet.in |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | 85 | nih.gov |
| 1-Bromo-2,4-difluorobenzene | 4-Methoxyphenylboronic acid | SiliaCat DPP-Pd | Excellent | mdpi.com |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | PEPPSI-Pd-NHC | 96 | rsc.org |
Optimization of Reaction Conditions and Catalyst Systems
Nickel-Mediated Coupling Processes
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for the synthesis of biaryls like this compound. mdpi.comnih.govresearchgate.net Nickel catalysts can effectively couple a wide range of aryl electrophiles, including the more challenging and less expensive aryl chlorides and phenol (B47542) derivatives. nih.govnih.gov
The mechanism of nickel-catalyzed couplings can vary depending on the ligands and reaction conditions. rsc.org Recent advancements have focused on developing robust nickel pre-catalysts that exhibit high activity and functional group tolerance under mild conditions. chemrxiv.orgrsc.org These systems often employ N-heterocyclic carbene (NHC) or phosphine ligands to stabilize the nickel center and facilitate the catalytic cycle. nih.govchemrxiv.org For example, nickel complexes can mediate the homocoupling of aryl halides to produce symmetrical biphenyls. nih.gov Nickel-catalyzed reactions can also be promoted by light or electricity, offering alternative energy inputs for these transformations. nih.govsioc-journal.cnnih.gov The decarbonylative coupling of phthalimides with aryl boronic acids, mediated by nickel, provides a novel route to ortho-substituted benzamides, expanding the toolkit for creating complex biphenyl derivatives. nsf.gov
Copper-Promoted Coupling Reactions (Ullmann Synthesis and Variants)
The Ullmann reaction, a classical method for biaryl synthesis, involves the copper-promoted coupling of two aryl halides. orgsyn.orgorgsyn.orgbeilstein-archives.org While traditional Ullmann conditions often require harsh reaction temperatures, modern variants have been developed that proceed under milder conditions, often with the aid of ligands to enhance the solubility and reactivity of the copper catalyst. sioc-journal.cnmdpi.com
The synthesis of this compound can be achieved via the Ullmann homocoupling of 4-iodoanisole or 4-bromoanisole in the presence of copper powder or a copper salt. rsc.orgresearchgate.netrsc.org The reaction has been shown to be effective for producing symmetrical biaryls. orgsyn.orgscispace.com Ligand-assisted Ullmann-type C-N coupling reactions in water have also been developed, showcasing the versatility of copper catalysis in greener solvent systems. sioc-journal.cn
Stille Cross-Coupling Reactions for Functionalized Biphenyls
The Stille cross-coupling reaction provides another powerful method for the synthesis of this compound and its derivatives. core.ac.uk This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orglibretexts.orgorganic-chemistry.org
A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. libretexts.org For the synthesis of this compound, one could couple tributyl(4-methoxyphenyl)stannane (B1303066) with a 4-haloanisole. The reaction is tolerant of a wide array of functional groups, making it suitable for the synthesis of complex, functionalized biphenyls. nih.gov However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. organic-chemistry.org
Organometallic Reagent-Based Syntheses
Organometallic reagents are pivotal in the formation of carbon-carbon bonds, and their application in biphenyl synthesis is well-established. Methodologies involving Grignard reagents and thallium-based compounds are particularly noteworthy for their utility in constructing the this compound scaffold.
Grignard Reagent Methodologies for Biphenyl Formation
Grignard reagents, formed by the reaction of an aryl halide with magnesium metal, are powerful nucleophiles used in various coupling reactions to form biphenyls. brainly.commnstate.edu The self-coupling of a Grignard reagent or its cross-coupling with an aryl halide are common strategies.
The formation of the Grignard reagent, such as from 4-bromoanisole, is a critical first step and is typically performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org Once formed, the Grignard reagent can undergo coupling. One approach involves the reaction of two molecules of the Grignard reagent in the presence of a catalyst. For instance, iron(III) chloride has been used to catalyze the coupling of Grignard reagents. google.com Another variation is the copper-catalyzed homocoupling of Grignard reagents. Bennett and Turner demonstrated the homodimerization of phenyl magnesium bromide using catalysts like chromium(III) chloride or anhydrous cupric chloride. rsc.org More recently, copper(II) triflate has been shown to induce the oxidative coupling of Grignard reagents to form symmetrical biphenyls like 4,4'-dimethoxybiphenyl. koreascience.kr
A significant challenge in Grignard-based biphenyl synthesis is the formation of biphenyl as a byproduct during the preparation of the Grignard reagent itself, a phenomenon known as self-coupling. brainly.commnstate.edu This can be minimized by using high-purity magnesium, maintaining strictly anhydrous and inert conditions, controlling the reaction temperature, and using additives like copper salts. brainly.com
| Catalyst/Reagent | Starting Material | Product | Yield (%) | Reference |
| Iron(III) chloride | Aryl Grignard reagent | Symmetrical biphenyl | Varies | google.com |
| Copper(II) triflate | 4-methoxyphenylmagnesium bromide | 4,4'-Dimethoxybiphenyl | Not specified | koreascience.kr |
| Nickel catalyst | Grignard reagent from aromatic chlorides | Biphenyl derivatives | Varies | google.com |
Thallium-Based Coupling Procedures
Thallium compounds have been employed as effective reagents for the synthesis of symmetrical biphenyls. A notable method involves the reaction of an aryl Grignard reagent with a thallium(I) salt, such as thallium(I) bromide. This procedure offers high yields and is relatively simple to perform. orgsyn.org For example, the reaction of (4-methylphenyl)magnesium bromide with thallium(I) bromide produces 4,4'-dimethyl-1,1'-biphenyl in good yield. orgsyn.org This methodology is applicable to the synthesis of various symmetrically substituted biaryls, including 3,3'-, 4,4'-, and 3,3',4,4'-substituted derivatives. orgsyn.org However, it is important to note the high toxicity of thallium salts, which necessitates careful handling in a well-ventilated fume hood with appropriate personal protective equipment. orgsyn.org
Another thallium-based approach is the oxidative coupling of aromatic compounds using thallium(III) trifluoroacetate. orgsyn.org This reagent can effect the direct coupling of certain aromatic substrates. orgsyn.org Furthermore, thallium(III) mediated intermolecular oxidative dehydrodimerization has been utilized in the synthesis of complex natural products containing a biaryl linkage. nih.gov
| Reagent | Starting Material | Product | Yield (%) | Reference |
| Thallium(I) bromide | (4-methylphenyl)magnesium bromide | 4,4'-Dimethyl-1,1'-biphenyl | 68-89% | orgsyn.org |
| Thallium(III) trifluoroacetate | Aromatic compounds | Biaryls | Varies | orgsyn.org |
Oxidative Coupling Approaches and Modifications
Oxidative coupling reactions provide a direct route to biphenyl structures by forming a carbon-carbon bond between two aromatic rings. These methods can be particularly advantageous as they sometimes circumvent the need for pre-halogenated starting materials. orgsyn.org
Indirect Synthesis via Oxidative Phenol Dimerization and Subsequent Methylation
An alternative strategy for synthesizing this compound involves the oxidative dimerization of a phenol precursor, followed by methylation. Oxidative phenolic coupling is a powerful and economical method for creating biaryl compounds and is a key step in the biosynthesis of many natural products. nih.govmdpi.com Various reagents can be used to effect this transformation, including enzymes like peroxidases and laccases, as well as inorganic oxidants. mdpi.com
For instance, the oxidative coupling of vanillin (B372448) can produce a biphenyl dimer which can then be methylated. cnr.it A study describes the preparation of 6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde through a high-speed oxidative coupling reaction. cnr.it This biphenol can then undergo O-methylation using an alkylating agent like dimethyl carbonate to yield the corresponding dimethoxybiphenyl derivative. cnr.it This two-step, one-pot process highlights an environmentally friendlier approach to synthesizing derivatives of this compound. cnr.it
| Reaction Type | Precursor | Intermediate | Final Product | Reference |
| Oxidative Coupling & Methylation | Vanillin | 6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde | O,O′-dimethyl vanillin dimer | cnr.it |
Directed Functionalization and Derivatization Strategies
Once the biphenyl core is formed, or by using an appropriately substituted starting material, further functional groups can be introduced in a controlled manner. This allows for the synthesis of a wide array of this compound derivatives with specific substitution patterns.
Regioselective Introduction of Additional Substituents
The regioselective functionalization of the this compound scaffold is crucial for creating complex molecules. The existing methoxy (B1213986) groups on the biphenyl ring direct incoming electrophiles to specific positions. For example, in electrophilic aromatic substitution reactions, the methoxy groups are ortho-, para-directing.
One method for introducing substituents involves the iodination of 2-methoxy-6-nitrobiphenyls at the 5-position, followed by an Ullmann coupling to create dinitroquaterphenyls. rsc.org Although this example illustrates a more complex system, the principle of directed iodination is applicable to simpler biphenyls.
Another strategy involves the direct C-H activation of the aromatic ring, guided by a directing group. While not explicitly detailed for this compound in the provided context, C-H activation is a powerful, modern tool for regioselective functionalization. nih.gov For example, a Suzuki-Miyaura cross-coupling reaction can be used to introduce substituents. In one case, 4'-methoxybiphenyl-4-yl pivalate (B1233124) was synthesized by coupling 4-bromophenyl pivalate with 4-methoxyphenyl (B3050149) boronic acid. rsc.org This demonstrates how a pre-functionalized biphenyl can be built up in a regioselective manner.
The development of catalysts that can control the regioselectivity of coupling reactions is also an active area of research. For example, certain copper complexes have been investigated for the regioselective oxidative polymerization of phenols, aiming to control whether C-O or C-C coupling occurs and at which position. sumitomo-chem.co.jp Such principles could be applied to the selective functionalization of biphenyl derivatives.
| Strategy | Starting Material | Reagent/Catalyst | Product | Reference |
| Suzuki-Miyaura Coupling | 4-Bromophenyl pivalate | 4-Methoxyphenyl boronic acid, Pd(OAc)2 | 4'-Methoxybiphenyl-4-yl pivalate | rsc.org |
| Directed Iodination | 2-Methoxy-6-nitrobiphenyl | Iodine | 5-Iodo-2-methoxy-6-nitrobiphenyl | rsc.org |
Synthesis of Azo Derivatives Incorporating the Biphenyl Core
Azo compounds, characterized by the -N=N- functional group, are significant in the development of dyes and functional materials. The synthesis of azo derivatives based on the this compound scaffold involves diazotization followed by a coupling reaction.
The general procedure begins with the diazotization of an aromatic amine. For instance, amines like aniline (B41778) or its substituted derivatives are treated with a mixture of sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. nih.gov This reactive intermediate is then coupled with an electron-rich nucleophile. In the context of biphenyl derivatives, a diamine precursor like benzidine (B372746) can be used. ajchem-a.com
One specific synthetic pathway involves reacting an α,β-unsaturated carboxylic acid with thionyl chloride to eventually form an oxazolone (B7731731) derivative. This intermediate is then treated with benzidine, followed by reaction with aromatic compounds in the presence of sodium nitrite and hydrochloric acid at low temperatures to yield the final azo compounds. ajchem-a.com The stability of the resulting azo compounds is often enhanced by the resonance between the azo group's double bond and the aromatic rings of the biphenyl structure. ajchem-a.com
A new series of self-assembled azo biphenyl urea (B33335) derivatives has also been synthesized, demonstrating the versatility of the biphenyl core in creating complex supramolecular structures. rsc.org These syntheses highlight the importance of the biphenyl unit in designing molecules with potential applications in materials science.
Schiff Base Synthesis from Diamine Analogues
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. Symmetrical Schiff bases can be prepared from diamine analogues of the biphenyl core, such as 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl or its 6,6'-dibromo substituted counterpart. mdpi.comresearchgate.netresearchgate.net These diamines are reacted with various salicylaldehyde (B1680747) derivatives in absolute ethanol (B145695) under reflux to yield the desired tetradentate Schiff base ligands. bohrium.com
The general synthetic procedure involves dissolving the diamine and the substituted aldehyde in an appropriate solvent, often with the addition of a catalyst. For example, a new Schiff base was synthesized by reacting 2-chlorobenzaldehyde (B119727) with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine using lemon juice as a natural acid catalyst. acs.org The reaction progress is typically monitored by thin-layer chromatography (TLC). acs.org
These Schiff base ligands, featuring an ONNO motif from phenolic oxygens and azomethine nitrogens, are capable of coordinating with various metal ions to form stable complexes. mdpi.combohrium.com For instance, reactions with metal acetates of copper, iron, and zinc produce the corresponding metal complexes. mdpi.comresearchgate.netresearchgate.net
Below is a table summarizing the synthesis of various Schiff bases from biphenyl diamine analogues:
| Diamine Analogue | Aldehyde/Ketone | Catalyst/Conditions | Resulting Schiff Base |
| 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl | 3,5-dichloro- or 5-nitro-salicylaldehyde | Reflux in ethanol | Symmetrical tetradentate Schiff base |
| 2,2′-diamino-6,6′-dibromo-4,4′-dimethyl-1,1′-biphenyl | 3,5-dichloro- or 5-nitro-salicylaldehyde | Reflux in ethanol | Symmetrical tetradentate Schiff base |
| 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl | Salicylaldehyde derivatives | - | Tetradentate Schiff base ligands |
| 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | 2-chlorobenzaldehyde | Lemon juice, room temperature | N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) |
| 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl | 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | - | Symmetrical Schiff base ligand (L1) |
| 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl | 3-bromo-5-chloro-2-hydroxybenzaldehyde | - | Symmetrical Schiff base ligand (L2) |
| 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl | 2-hydroxy-5-methoxy-3-nitrobenzaldehyde | - | Symmetrical Schiff base ligand (L3) |
| 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl | 3-bromo-2-hydroxy-5-nitrobenzaldehyde | - | Symmetrical Schiff base ligand (L4) |
This table is generated based on available research data. mdpi.comresearchgate.netacs.org
Halogenation and Nitration Studies on the Biphenyl System
The introduction of halogen and nitro groups onto the this compound framework is a key strategy for modifying its electronic properties and reactivity.
Halogenation: The direct halogenation of this compound can lead to compounds such as 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl. cymitquimica.com The positions of substitution are influenced by the directing effects of the methoxy groups.
Nitration: The nitration of biphenyl and its derivatives is a well-studied electrophilic substitution reaction. For substituted biphenyls, the position of nitration is directed by the existing substituents. In the case of this compound, the methoxy groups are activating and ortho-, para-directing. Nitration of nitro-biphenyls generally occurs in the unsubstituted phenyl ring. rushim.ru
Various nitrating agents and conditions have been explored. A mixture of nitric acid and sulfuric acid is a classic method. google.com More recently, solid-phase nitration using reagents like Mg(NO3)2 on silica (B1680970) gel has been investigated as a potentially safer and more environmentally friendly alternative. scirp.org For instance, the nitration of 1,4-dimethoxybenzene (B90301) with Mg(NO3)2 on silica gel at 150°C yields 1,4-dimethoxy-2-nitrobenzene. scirp.org Another powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been identified for the mild and scalable nitration of a broad range of aromatic compounds. acs.org
Research into the nitration of dimethoxybenzenes has shown that the reaction conditions can influence the product distribution. For example, the nitration of 1,2-dimethoxy-4-nitrobenzene can yield the o-nitrated product as the sole isomer under specific conditions. acs.org
The following table outlines some halogenated and nitrated derivatives of the biphenyl system:
| Parent Compound | Reagent/Conditions | Product |
| This compound | Bromine | 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl |
| 1,4-dimethoxybenzene | Mg(NO3)2 / Silica gel, 150°C | 1,4-dimethoxy-2-nitrobenzene |
| 1,2-dimethoxy-4-nitrobenzene | 5-methyl-1,3-dinitro-1H-pyrazole | o-nitrated product |
| 3,5-dichloroanisole | Nitric acid / Sulfuric acid, 100°C | Nitrated derivative |
This table is compiled from various research findings. cymitquimica.comgoogle.comscirp.orgacs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several approaches align with these principles.
One key area is the use of alternative, environmentally benign catalysts and reaction media. A notable example is the use of a natural acid catalyst, such as lemon juice, for the synthesis of Schiff bases from 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine and 2-chlorobenzaldehyde. acs.orgrasayanjournal.co.in This method avoids the use of hazardous and expensive catalysts. rasayanjournal.co.in
Another green approach is the development of catalyst-free reactions. For instance, a catalyst-free multicomponent Hantzsch reaction has been developed for the synthesis of 1,4-dihydropyridines, which can be conducted in an undergraduate teaching laboratory. acs.org This method often involves solvent-free conditions or the use of greener solvents like ethanol. acs.org
The Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating C-C bonds in biphenyl synthesis, can also be adapted to be more environmentally friendly. Research has focused on using water as a solvent and employing palladium catalysts, which can sometimes be recycled. ajgreenchem.com
Solid-phase synthesis, as seen in the nitration of aromatic compounds using Mg(NO3)2 on silica gel, offers a safer alternative to traditional methods that use strong acids. This approach minimizes acid waste and the associated hazards. scirp.org After the reaction, the acidic composite can be neutralized by exposure to wet conditions, allowing for safer disposal. scirp.org
These examples demonstrate a growing trend towards incorporating green chemistry principles into the synthesis of complex organic molecules like this compound and its derivatives, aiming for processes that are not only efficient but also environmentally responsible.
Advanced Spectroscopic and Crystallographic Characterization in Elucidating Molecular and Supramolecular Architecture
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in confirming the presence of key functional groups and probing the vibrational modes of the 4,4'-Dimethoxy-1,1'-biphenyl molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy of this compound reveals characteristic absorption bands that correspond to the specific vibrational motions of its constituent bonds and functional groups. tanta.edu.eg The analysis of the FT-IR spectrum provides direct evidence for the compound's molecular structure.
Key vibrational modes observed in the FT-IR spectrum of this compound include C-H stretching and bending, C-O stretching, and aromatic C=C stretching. researchgate.netlibretexts.orguwimona.edu.jm The presence of methoxy (B1213986) groups is confirmed by characteristic C-H stretching vibrations within the methyl groups and C-O stretching vibrations. Aromaticity is evidenced by the C-H stretching and out-of-plane bending vibrations of the benzene (B151609) rings.
A representative FT-IR spectrum of this compound, typically recorded using a KBr wafer or Attenuated Total Reflectance (ATR) technique, displays a series of distinct peaks. nih.govspectrabase.com The table below summarizes the significant vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| 3115 - 2910 | C-H stretching (aromatic and methyl) researchgate.net |
| 1680 - 1598 | C=C aromatic ring stretching researchgate.net |
| 1485 | CH₂ scissoring researchgate.net |
| 1233 | Asymmetric C-O-C stretching researchgate.net |
| 1173 | In-plane C-H bending researchgate.net |
| 1028 | Symmetric C-O-C stretching researchgate.net |
| 813 | Out-of-plane C-H bending researchgate.net |
These assignments are consistent with the known vibrational frequencies for aromatic ethers and biphenyl (B1667301) systems.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR by detecting vibrational modes that result in a change in polarizability. The Raman spectrum of this compound exhibits characteristic peaks that further confirm its molecular structure. nih.gov
Strong peaks in the Raman spectrum are typically observed for the symmetric vibrations of the biphenyl backbone and the aromatic rings. researchgate.net These can include the inter-ring stretching vibration and various in-plane ring bending and stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are all consistent with the proposed structure.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy protons appear as a sharp singlet, integrating to six protons. researchgate.netrsc.org The aromatic protons give rise to a set of multiplets in the downfield region of the spectrum. researchgate.netrsc.orgrsc.org Due to the symmetry of the molecule, the four protons on each benzene ring are chemically equivalent, but they split each other, resulting in a complex multiplet or two distinct doublets.
The following table summarizes the typical ¹H NMR chemical shift data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.49 - 7.46 | m | 4H | Aromatic Protons (H-2, H-6, H-2', H-6') rsc.org |
| 6.97 - 6.94 | m | 4H | Aromatic Protons (H-3, H-5, H-3', H-5') rsc.org |
| 3.84 | s | 6H | Methoxy Protons (-OCH₃) rsc.org |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. carlroth.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum of this compound provides information about the number and chemical environment of the carbon atoms in the molecule. Due to the molecule's symmetry, the spectrum shows a reduced number of signals compared to the total number of carbon atoms.
In a typical broadband proton-decoupled ¹³C NMR spectrum in CDCl₃, five distinct signals are observed. researchgate.netrsc.org These correspond to the four unique carbon atoms of the aromatic rings and the carbon atom of the methoxy group.
The following table presents the characteristic ¹³C NMR chemical shift data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| 158.7 | C-4, C-4' (ipso-carbon attached to -OCH₃) rsc.org |
| 133.5 | C-1, C-1' (ipso-carbon of the biphenyl linkage) rsc.org |
| 127.7 | C-2, C-6, C-2', C-6' rsc.org |
| 114.2 | C-3, C-5, C-3', C-5' rsc.org |
| 55.3 | -OCH₃ rsc.org |
Note: The chemical shifts can be influenced by the solvent used. sigmaaldrich.comoregonstate.edu
Advanced NMR Techniques for Conformation and Connectivity Analysis
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to further confirm the structure and to study the conformation of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent aromatic protons, confirming their coupling relationships.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be observed between the methoxy protons and the C-4 carbon, and between the aromatic protons and various carbon atoms in the rings, which helps in the unambiguous assignment of the quaternary carbons. chemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. mdpi.comnii.ac.jpuky.edu In this compound, NOE correlations can be observed between the methoxy protons and the adjacent aromatic protons (H-3 and H-5), providing further evidence for their relative positions. mdpi.com This technique is also crucial for studying the rotational barrier and the preferred dihedral angle between the two phenyl rings in solution.
These advanced NMR methods, in conjunction with one-dimensional techniques, provide a comprehensive and unambiguous characterization of the molecular structure of this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about a compound's molecular weight and structural features through fragmentation analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. researchgate.net This method is ideal for analyzing complex mixtures and detecting trace quantities of analytes with high sensitivity and selectivity. researchgate.netnih.gov The first stage (LC) separates the analyte from other components in a sample. For aromatic compounds like this compound, specialized LC columns, such as those with a biphenyl stationary phase, are emerging as an alternative to traditional ODS (C18) columns, offering different selectivity. uzh.ch
Following separation, the compound is ionized and subjected to two stages of mass analysis (MS/MS). In the first stage, the molecular ion is selected, and in the second, it is fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides a structural fingerprint for definitive identification. researchgate.net While LC-MS/MS is a highly suitable method for the analysis of biphenyl compounds, specific MS/MS fragmentation data for this compound are not extensively detailed in the surveyed scientific literature.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. bspublications.net In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column before being detected by a mass spectrometer. bspublications.net
Analysis of this compound by GC-MS confirms its molecular weight through the detection of the molecular ion peak [M+] at an m/z of 214. ncsu.edu The electron ionization (EI) process also induces fragmentation of the molecule. The resulting mass spectrum shows a series of fragment ions that are characteristic of the compound's structure. The most intense peak, or base peak, corresponds to the molecular ion itself. spectrabase.com Key fragmentation data obtained from experimental GC-MS analysis are detailed in the table below. spectrabase.com Additionally, the Kovats Retention Index, a measure of where a compound elutes relative to a series of n-alkane standards, has been reported as 1965 on a standard non-polar column. spectrabase.com
| m/z | Relative Intensity (%) | Putative Ion |
| 214 | 99.99 | [C₁₄H₁₄O₂]⁺· (Molecular Ion) |
| 199 | 76.57 | [M - CH₃]⁺ |
| 171 | 30.06 | [M - CH₃ - CO]⁺ |
| 128 | 22.20 | [M - 2xOCH₃ - 2xH]⁺· |
| 215 | 17.46 | [M+1]⁺ (Isotopic Peak) |
Table 1: Key GC-MS fragmentation data for this compound. The table presents the mass-to-charge ratio (m/z) and relative intensity of the five most abundant ions observed in the experimental GC-MS spectrum. spectrabase.com
High-Resolution Mass Spectrometry (HR-MS) is a technique that measures the m/z of an ion with extremely high accuracy, typically to four or more decimal places. sigmaaldrich.com This precision allows for the determination of a compound's elemental composition from its exact mass, a capability not possible with nominal mass measurements. sigmaaldrich.com While two different molecules, such as cysteine and benzamide, might share the same nominal mass (121 Da), their exact masses differ due to the slight mass differences between their constituent atoms, allowing HR-MS to distinguish them. sigmaaldrich.com
For this compound, the distinction between its nominal mass and its exact mass is a key piece of data provided by HR-MS. The ability to measure the mass with a high degree of accuracy confirms the elemental formula C₁₄H₁₄O₂ and adds a high level of confidence to its identification. spectrabase.com
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Nominal Mass | 214 g/mol |
| Computed Monoisotopic Mass | 214.099379685 Da |
Table 2: High-Resolution Mass Spectrometry data for this compound. The table shows the molecular formula, the integer nominal mass, and the highly accurate computed monoisotopic mass. spectrabase.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption of ultraviolet (UV) or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The structure of this compound contains a biphenyl core, which is a conjugated system of π-electrons that acts as a chromophore—the part of the molecule responsible for absorbing light.
The two methoxy groups (-OCH₃) attached to the phenyl rings are considered auxochromes. Auxochromes are substituents that, when attached to a chromophore, can modify the wavelength (λmax) and intensity (εmax) of the absorption. Typically, electron-donating groups like methoxy groups cause a shift to longer wavelengths (a bathochromic or "red" shift) due to n → π* transitions. The primary absorption in the biphenyl system arises from π → π* transitions within the conjugated aromatic rings. The exact position and intensity of the absorption bands are sensitive to the planarity of the biphenyl system and the solvent used. While the specific absorption maximum can vary, spectral data for this compound are available in established spectral databases. spectrabase.com
X-ray Diffraction for Solid-State Structural Determination
The crystal structure of this compound has been characterized and reveals significant structural details. The molecule crystallizes in the orthorhombic space group Pbca. A key finding is that the molecule is not planar in the solid state; the two phenyl rings are twisted relative to each other. The asymmetric unit contains half of the molecule, indicating that the molecule possesses a center of symmetry.
| Parameter | Value |
| Empirical Formula | C₇H₇O |
| Formula Weight | 107.13 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 7.4305(3) Å |
| b | 6.2205(2) Å |
| c | 24.5507(10) Å |
| α, β, γ | 90° |
| Volume | 1134.77(7) ų |
| Z | 8 |
Table 3: Crystal data and structure refinement details for this compound. The data provides the fundamental parameters of the unit cell as determined by single-crystal X-ray diffraction.
Compound Names Mentioned
| Systematic Name | Common/Other Names |
| This compound | 4,4'-Dimethoxybiphenyl |
| 3,3'-Dimethoxy-4,4'-biphenylquinone | |
| Cysteine | |
| Benzamide |
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid. For this compound, SC-XRD studies have provided a wealth of information regarding its molecular conformation and crystal packing. researchgate.netniscpr.res.ini-scholar.in
The molecule has been shown to crystallize in the monoclinic system with the space group P21/c. researchgate.net The asymmetric unit of the crystal structure contains half a molecule, indicating a degree of symmetry within the crystal lattice. researchgate.net The two phenyl rings of the biphenyl core are not coplanar, exhibiting a torsion angle between them. In one study, the dihedral angle between the phenyl rings was reported to be 28.9 (2)°. iucr.org This twisting is a common feature in biphenyl compounds.
The methoxy groups are slightly rotated out of the plane of their respective benzene rings. iucr.org This conformational detail, along with the precise bond lengths and angles determined by SC-XRD, is fundamental for understanding the electronic and steric properties of the molecule. researchgate.net Data from SC-XRD experiments are often compared with theoretical calculations, such as those from Density Functional Theory (DFT), to validate the experimental structure and gain deeper insights into the molecule's electronic properties. researchgate.netniscpr.res.in
A study conducted at a low temperature of 113 K provided high-resolution data, confirming that while there are four molecules per unit cell (Z=4), they are all chemically equivalent. researchgate.netbrynmawr.edu This detailed structural information is paramount for interpreting the intermolecular interactions that govern the crystal's stability.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal system | Monoclinic | researchgate.net |
| Space group | P21/c | researchgate.net |
| a (Å) | 28.5800 (14) | iucr.org |
| b (Å) | 4.0632 (2) | iucr.org |
| c (Å) | 14.4806 (7) | iucr.org |
| β (°) | 115.100 (1) | iucr.org |
| V (ų) | 1522.78 (13) | iucr.org |
| Z | 4 | researchgate.netiucr.org |
| Temperature (K) | 105 | iucr.org |
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.comanl.gov While SC-XRD provides the detailed structure from a single, perfect crystal, PXRD gives a characteristic "fingerprint" of a polycrystalline powder, confirming the phase purity and consistency of the material. americanpharmaceuticalreview.com For this compound, PXRD can be used to verify that the bulk synthesized material corresponds to the single crystal structure determined by SC-XRD. It is also instrumental in identifying any potential polymorphic forms, which are different crystal structures of the same compound that can exhibit distinct physical properties. americanpharmaceuticalreview.com The technique is crucial for quality control in the production of the compound and for studying any phase transitions that might occur under different conditions. anl.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H⋯π, π…π interactions)
The stability of the crystal structure of this compound is not solely dependent on its molecular conformation but is significantly influenced by a network of weak intermolecular interactions. researchgate.netniscpr.res.in These non-covalent forces dictate how the molecules arrange themselves in the crystal lattice.
Key interactions identified in the crystal structure of this compound include:
C-H⋯π interactions: These interactions involve a hydrogen atom from a C-H bond interacting with the electron-rich π-system of an adjacent aromatic ring. researchgate.netniscpr.res.in Studies have revealed the presence of two C-H⋯π interactions that play a primary role in the stability of the crystal packing. researchgate.netniscpr.res.in In some derivatives, intermolecular C–H···π interactions are also observed. researchgate.net
π…π interactions: These stacking interactions occur between the aromatic rings of neighboring molecules. researchgate.netniscpr.res.in A weak π…π interaction has been identified as contributing to the crystal's stability. researchgate.netniscpr.res.in In related structures, face-to-face π–π interactions have been observed with specific centroid-centroid distances. iucr.org
These interactions collectively create a stable three-dimensional supramolecular architecture. The analysis of these forces is essential for understanding the physical properties of the solid-state material and for designing new materials with desired crystal packing arrangements. mdpi.com
Microscopic Techniques for Morphological and Surface Analysis
Understanding the macroscopic and microscopic morphology of a compound is vital for its practical application. Scanning electron microscopy provides high-resolution images of the surface topography of this compound.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features of a material at high magnifications. nanoscience.com In the study of this compound, SEM has been used to investigate the morphology of the crystalline solid. chemsrc.comnih.gov The technique involves scanning the sample with a focused beam of electrons, and the resulting signals are used to generate images that reveal information about the sample's surface topography and composition. nanoscience.com
For this compound, SEM images can show the shape and size distribution of the crystals, as well as the presence of any surface defects. nih.gov One study utilized field emission scanning electron microscopy to relate the microscopic structure to macroscopic properties. researchgate.net The morphology of the crystals can be influenced by the crystallization conditions, such as the solvent used. For instance, samples recrystallized from different solvents, like 95% ethanol (B145695) versus slow evaporation from a diethyl ether solution, can be compared using SEM to observe any differences in their crystal habits. brynmawr.edu
Thermal Analysis for Stability and Phase Transitions
The thermal stability of a compound is a critical parameter, especially for its storage and application at elevated temperatures. Thermogravimetric analysis is employed to determine the decomposition profile of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. alfa-chemistry.comtainstruments.com This method is used to determine the thermal stability and decomposition characteristics of materials. alfa-chemistry.com For this compound, TGA can provide information on the temperature at which the compound begins to decompose, which is a key indicator of its thermal stability. lookchem.com The TGA curve plots the percentage of weight loss against temperature. Any significant weight loss observed in the TGA curve would correspond to the volatilization or decomposition of the compound. tainstruments.com This information is crucial for establishing the upper-temperature limit for the use and processing of this compound. By coupling TGA with other techniques like mass spectrometry (TGA-MS), the gaseous products evolved during decomposition can be identified, providing a more detailed understanding of the decomposition mechanism. process-insights.com
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermo-analytic technique used to investigate the thermal properties of materials. It works by comparing the temperature difference between a substance and an inert reference material as they are subjected to a controlled temperature program. uni-siegen.de Any physical or chemical changes in the sample that are associated with a change in enthalpy will result in a temperature difference, which is then recorded as a peak on the DTA curve. Endothermic events, such as melting or solid-solid phase transitions, absorb heat and result in a negative peak, while exothermic events, such as crystallization or decomposition, release heat and produce a positive peak. uni-siegen.deabo.fi
While specific DTA data for this compound is not extensively documented in publicly available literature, the thermal behavior of this compound can be inferred from its known melting point and by comparing it with the thermal analysis of structurally similar biphenyl derivatives.
Detailed Research Findings
The primary thermal event expected for this compound in a DTA experiment is melting. The literature reports a melting point range of 179-180 °C (sublimable). In a DTA thermogram, this would be observed as a sharp endothermic peak corresponding to the solid-to-liquid phase transition.
Studies on other substituted biphenyls reveal the possibility of more complex thermal behaviors, including solid-solid phase transitions occurring before the melting point. For instance, research on 1,3,5-tri-tert-butylbenzene (B73737) using Differential Scanning Calorimetry (DSC), a technique closely related to DTA, has shown multiple solid-solid phase transitions that are dependent on the sample's thermal history. acs.orgbrynmawr.edu These transitions are attributed to changes in the crystal packing and molecular conformation, such as the ordering and disordering of substituent groups. acs.orgbrynmawr.edu Given the rotational freedom of the methoxy groups and the biphenyl linkage in this compound, the possibility of similar pre-melting phase transitions cannot be ruled out.
The thermal stability of this compound can also be assessed using DTA, often in conjunction with Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature. For this compound, significant mass loss at elevated temperatures would indicate decomposition. The DTA curve would show corresponding exothermic peaks associated with the energy released during the decomposition process. Research on Schiff bases derived from substituted biphenyls has demonstrated high thermal stability, with decomposition often occurring at temperatures well above 200°C. uobasrah.edu.iq
Interactive Data Tables
The following table summarizes the known thermal data for this compound and comparative data for a related biphenyl compound to illustrate the types of thermal events that can be observed.
| Compound Name | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) | Notes |
| This compound | Melting | ~179 | ~180 | Not Reported | Endothermic event corresponding to the solid-to-liquid phase transition. |
| 1,3,5-tri-tert-butylbenzene | Solid-Solid Transition | 155 K (-118.15 °C) | - | 16 | Monoclinic to triclinic phase transition observed on cooling. brynmawr.edu |
| Melting | - | 346 K (72.85 °C) | 53 | Endothermic melting peak. brynmawr.edu |
Note: The data for 1,3,5-tri-tert-butylbenzene is from DSC analysis, which provides similar information to DTA.
Theoretical and Computational Investigations of 4,4 Dimethoxy 1,1 Biphenyl Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4,4'-Dimethoxy-1,1'-biphenyl, these computational methods provide deep insights into its geometry, electronic properties, and intermolecular interactions.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org It is frequently employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. arxiv.org For this compound, DFT calculations have been utilized to optimize its structure and compare it with experimental data obtained from techniques like X-ray crystallography. researchgate.netniscpr.res.in
A study comparing X-ray diffraction data with DFT optimized data for this compound revealed a good correlation between the experimental and theoretical bond lengths and angles. researchgate.net The molecule crystallizes in the monoclinic crystal system with the space group P21/c. researchgate.net The stability of the crystal packing is attributed to intermolecular interactions, including C–H···π and weak π···π interactions. researchgate.netniscpr.res.ini-scholar.in
Table 1: Comparison of Selected Bond Lengths and Angles of this compound from X-ray Diffraction (XRD) and DFT Calculations
| Parameter | Bond/Angle | XRD Value | DFT Value |
| Bond Length (Å) | C1-C1' | 1.492 | 1.489 |
| C4-O1 | 1.371 | 1.365 | |
| O1-C7 | 1.423 | 1.421 | |
| Bond Angle (°) | C2-C1-C1' | 121.3 | 121.5 |
| C6-C1-C1' | 121.0 | 121.5 | |
| C3-C4-O1 | 115.8 | 115.9 | |
| C5-C4-O1 | 124.6 | 124.7 | |
| C4-O1-C7 | 117.8 | 118.1 |
Data sourced from a comparative study of X-ray and DFT data. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. ossila.com
For this compound, FMO analysis reveals an energy gap of 4.57 eV. researchgate.netniscpr.res.ini-scholar.in This relatively large energy gap suggests high stability and low reactivity. The HOMO is the highest energy orbital occupied by electrons, and the LUMO is the lowest energy orbital that is empty. ossila.com Electron transitions often occur from the HOMO to the LUMO. ossila.com In the context of chemical reactions, electrons typically flow from the HOMO of one molecule to the LUMO of another. ossila.com
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -5.58 |
| LUMO | -1.01 |
| Energy Gap (ΔE) | 4.57 |
Data obtained from FMO analysis. researchgate.netniscpr.res.in
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.netniscpr.res.in It helps in identifying the regions that are rich or poor in electrons, which is crucial for understanding and predicting how a molecule will interact with other molecules.
In the MEP map of this compound, the regions around the oxygen atoms of the methoxy (B1213986) groups are shown to be electronegative (red), indicating a higher probability of attracting electrophiles. researchgate.net Conversely, the hydrogen atoms of the phenyl rings are electropositive (blue), representing areas that are likely to interact with nucleophiles. This charge distribution information is vital for predicting the sites of electrophilic and nucleophilic attacks. researchgate.netniscpr.res.in
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a computational method used to investigate and quantify intermolecular interactions within a crystal. researchgate.netniscpr.res.in By generating two-dimensional fingerprint plots, this analysis provides a detailed breakdown of the different types of intermolecular contacts and their relative contributions to the crystal packing. researchgate.neti-scholar.in
For this compound, Hirshfeld surface analysis has demonstrated the presence of H···H, C···H, and O···H interactions. researchgate.netniscpr.res.ini-scholar.in In a related derivative, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the most significant contributions to the crystal packing were found to be from H···O/O···H (37.0%), H···H (26.3%), H···C/C···H (18.5%), and C···O/O···C (9.5%) interactions. iucr.orgresearchgate.net This detailed quantification helps in understanding the forces that stabilize the crystal structure.
Table 3: Percentage Contributions of Intermolecular Contacts in a 4,4'-Dimethoxybiphenyl Derivative
| Interaction Type | Contribution (%) |
| H···O/O···H | 37.0 |
| H···H | 26.3 |
| H···C/C···H | 18.5 |
| C···O/O···C | 9.5 |
Data from Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. iucr.orgresearchgate.net
Molecular Modeling and Conformation Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules and to study their physical and chemical properties.
Conformational Freedom and Steric Hindrance Assessment
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me In biphenyl (B1667301) systems, the rotation around the central C-C single bond is a key conformational feature.
The conformation of biphenyl derivatives is influenced by the balance between electronic effects, which tend to favor a planar structure to maximize conjugation, and steric hindrance between substituents, which can force the phenyl rings to twist relative to each other. researchgate.net The dihedral angle between the two phenyl rings is a critical parameter in describing the conformation. For biphenyl itself, the gas-phase conformation is twisted with a dihedral angle of about 44°, while in the solid state, it is often planar. researchgate.net In substituted biphenyls, such as this compound, the presence of substituents can influence this dihedral angle. For instance, in a derivative, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the arene rings of the biphenyl moiety are tilted at an angle of 24.3°. iucr.orgscilit.com The study of these conformations is crucial as they can significantly impact the molecule's properties and biological activity. fiveable.me
Molecular Mechanics Force Field Calculations (e.g., MMFF94)
Molecular Mechanics (MM) methods are a cornerstone of computational chemistry, used to simulate the behavior of molecules by approximating their potential energy surface with classical physics models. nih.gov These methods are particularly valuable for studying the conformational flexibility and geometry of molecules. nih.gov
A widely used force field for organic and drug-like molecules is the Merck Molecular Force Field 94 (MMFF94). researchgate.net MMFF94 is a "class II" force field, meaning it includes cross-terms that describe the coupling between adjacent bonds and angles, providing a more accurate representation of molecular vibrations and structures compared to simpler force fields. nih.gov The parameterization of MMFF94 was derived from high-quality quantum mechanical calculations for a broad range of chemical classes, including aromatic hydrocarbons and ethers, which are the constituent functional groups of this compound. This makes MMFF94 theoretically well-suited for calculating the geometric and conformational properties of this compound. While specific MMFF94 computational studies for this compound are not detailed in the available literature, its application would typically involve optimizing the molecular geometry, analyzing torsional energy profiles related to the rotation around the biphenyl linkage, and identifying low-energy conformers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. jchemlett.com QSAR models are mathematical equations that relate numerical depictions of molecular properties (descriptors) to a measured biological endpoint, such as inhibitory activity. jchemlett.commdpi.commdpi.com This allows for the prediction of the activity of new, unsynthesized molecules, thereby saving time and resources in drug discovery. imist.ma
While no specific QSAR models have been developed exclusively for this compound, studies on structurally related compounds demonstrate the utility of this approach. For instance, a 3D-QSAR model was developed for a series of derivatives of Magnolia officinalis, which feature a dimethoxy-biphenyl core, to describe their inhibitory activity against the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD). imist.ma In that study, the Comparative Molecular Similarity Indices Analysis (CoMSIA) approach was used to generate contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties are favorable for enhancing biological activity. imist.ma Based on the QSAR model, new molecules were designed that showed higher predicted inhibitory activity than the original compounds. imist.ma Such an approach could theoretically be applied to a series of this compound derivatives to guide the synthesis of compounds with optimized biological efficacy for a specific target.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. imist.ma This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.
Tyrosinase: Molecular docking analysis has been performed to investigate the interaction between this compound (referred to as 4-DMB) and the enzyme tyrosinase (PDB ID: 3NQ1). niscpr.res.inresearchgate.neti-scholar.in Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents treating dermatological hyperpigmentation disorders. core.ac.uk The docking study revealed a binding energy of -6.5 kcal/mol for the interaction between 4-DMB and tyrosinase. researchgate.net This strong binding affinity suggests that this compound has the potential to be an efficient inhibitor of tyrosinase. researchgate.net The stability of the docked complex is maintained through several hydrophobic interactions and a hydrogen bond. researchgate.net
Table 1: Molecular Docking Interaction Details of this compound with Tyrosinase (PDB: 3NQ1)
| Interacting Residue | Bond Type |
| HIS 208 | Hydrogen Bond |
| VAL 218 | Hydrophobic |
| PHE 222 | Hydrophobic |
| PRO 219 | Hydrophobic |
| ILE 223 | Hydrophobic |
Source: Kumari N, et al., 2023. researchgate.net
Epidermal Growth Factor Receptor (EGFR): The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and inhibitors often feature scaffolds that can fit into its ATP-binding pocket. plos.org While no direct docking studies of this compound with EGFR are reported, research on closely related structures provides significant insight. In one study, a novel molecule containing a dimethoxy-biphenyl moiety, 1-((5'-allyl-2,2'-dimethoxy-[1,1'-biphenyl]-3-yl)methyl)piperidin-4-amine, was designed and docked into the EGFR tyrosine kinase domain (PDB ID: 1M17). imist.ma The simulation aimed to understand how this class of compounds could interact with the active site responsible for cancer cell proliferation. imist.ma Docking studies of other inhibitors with the same EGFR structure (1M17) reveal that key interactions often involve hydrogen bonds with residues like Met793 and hydrophobic interactions within the kinase domain, providing a template for how a dimethoxy-biphenyl scaffold might be accommodated. dovepress.com
The biphenyl scaffold is a key structural feature in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). nih.gov These drugs antagonize the Angiotensin II Type 1 (AT1) receptor, leading to vasodilation. nih.govresearchgate.net Computational and experimental studies have explored how substitutions on the biphenyl ring affect binding affinity.
A study investigating conformationally restricted biphenyl derivatives as angiotensin II antagonists synthesized analogues with methoxy groups on the biphenyl core. researchgate.net The research established the affinity of these compounds for angiotensin II receptors through binding assays. researchgate.net A key finding was that the presence of 2',6'-dimethoxy substituents on the biphenyl moiety was found to significantly decrease the compound's affinity for the receptor. researchgate.net This suggests that while the biphenyl structure is important for this class of antagonists, bulky substitutions like methoxy groups at these specific positions may introduce steric hindrance that is unfavorable for optimal binding to the Angiotensin II receptor.
Reactivity and Transformational Pathways of 4,4 Dimethoxy 1,1 Biphenyl
Aromatic Reactivity and Substituent Effects
The presence of methoxy (B1213986) groups at the 4 and 4' positions significantly enhances the electron density of the biphenyl (B1667301) system through resonance effects. This makes the aromatic rings more nucleophilic and thus more susceptible to attack by electrophiles compared to unsubstituted biphenyl. The methoxy groups are strongly activating, directing incoming electrophiles to the positions ortho to themselves (the 2, 2', 6, and 6' positions). smolecule.comyoutube.com This increased reactivity is a general feature for aromatic compounds bearing electron-donating substituents. youtube.com
For example, in reactions like nitration or halogenation, the activation provided by the methoxy groups facilitates the substitution under milder conditions than might be required for less activated aromatic systems. libretexts.org The initial substitution will typically occur on one of the rings, and the presence of the first substituent can then influence the position of any subsequent substitutions.
The directing effect of the methoxy groups is paramount in determining the position of further functionalization. In electrophilic aromatic substitution reactions, substitution occurs almost exclusively at the positions ortho to the methoxy groups (i.e., positions 2 and 6 on each ring).
A study on the sulfonation of 4,4'-dimethoxy-1,1'-biphenyl using sulfur trioxide in dichloromethane (B109758) demonstrated this regioselectivity clearly. tandfonline.com The reaction proceeds in a stepwise manner, initially forming the 2-sulfonic acid derivative. Subsequent sulfonation occurs on the same ring to yield the 2,6-disulfonic acid, followed by sulfonation on the second ring to give 2,2',6-trisulfonic and finally 2,2',6,6'-tetrasulfonic acid derivatives. tandfonline.com This demonstrates the powerful ortho-directing influence of the methoxy groups.
This predictable regioselectivity is crucial for the synthesis of specifically substituted biphenyl derivatives, which are valuable in materials science and medicinal chemistry. acs.org
Electrophilic Aromatic Substitution: Enhanced Reactivity Due to Methoxy Groups
Oxidation and Reduction Reactions
The methoxy groups of this compound can be susceptible to oxidative cleavage or transformation. Under certain oxidative conditions, the methyl groups of the methoxy substituents can be removed to yield the corresponding dihydroxybiphenyl, 4,4'-biphenyl-diol. This transformation is significant as it converts the ether linkage into a phenolic hydroxyl group, which has different reactivity and properties. For instance, vanyl-compounds (3-methoxy-4-hydroxyphenyl derivatives) can be oxidized with reagents like potassium ferricyanide (B76249) or ferric chloride to form fluorescent dimeric products, such as 2,2'-dihydroxy-3,3'-dimethoxy-biphenyl-5,5'-diacetic acid from vanylacetic acid. scispace.com This indicates that the biphenyl linkage can be formed through oxidative coupling of precursor phenols.
The aromatic rings themselves can be oxidized under stronger conditions, potentially leading to ring-opening or the formation of quinone-like structures, although this is less common for electron-rich systems like this compound compared to less substituted aromatics. The radical cation of 4,4'-dimethoxybiphenyl can be generated and studied in solvents of low nucleophilicity. acs.org
Table 1: Examples of Oxidative Reactions
| Reactant | Oxidizing Agent(s) | Product(s) | Research Focus |
|---|---|---|---|
| Vanylacetic Acid | Potassium Ferricyanide | 2,2'-dihydroxy-3,3'-dimethoxy-biphenyl-5,5'-diacetic acid | Formation of fluorescent dimers scispace.com |
| This compound | Electrolytic Solvents | This compound radical cation | Study of reversible oxidation to cation radicals and dications acs.org |
The aromatic system of this compound can undergo reduction, although the electron-donating methoxy groups make it less favorable compared to electron-deficient aromatic systems. Catalytic hydrogenation, for example, can reduce the aromatic rings to cyclohexyl rings under high pressure and temperature with a suitable catalyst, though this is a vigorous process.
A more synthetically useful reduction is the Birch reduction, which involves dissolving metal-ammonia solutions (e.g., Na/NH₃). This reaction would likely reduce one of the aromatic rings to a dihydro-derivative, with the exact regiochemistry influenced by the methoxy groups.
Another important reductive pathway involves the cleavage of the methoxy groups to yield the parent biphenyl, though this typically requires harsh conditions or specific reagents designed for ether cleavage. More commonly, derivatives of this compound are used in reductive coupling reactions. For instance, bis(4-methoxyphenyl)tellurium dichloride can be reduced with Raney nickel to produce this compound. orgsyn.org
Oxidative Transformations of Alkyl and Methoxy Groups
Carbon-Carbon Bond Forming Reactions on Functionalized Derivatives
While this compound itself can be a product of C-C bond formation (e.g., Suzuki coupling), its functionalized derivatives are valuable substrates for further carbon-carbon bond-forming reactions. msu.edu To achieve this, the biphenyl core must first be functionalized, typically through halogenation or metallation, to create a reactive handle.
For example, bromination of this compound would yield a bromo-derivative. This halogenated compound can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to introduce new carbon-based substituents. msu.edugrafiati.com
Alternatively, direct metallation (e.g., lithiation) ortho to the methoxy groups can generate an organometallic species. This nucleophilic derivative can then react with various electrophiles (like aldehydes, ketones, or alkyl halides) to form new C-C bonds. The use of functionalized derivatives in this manner allows for the construction of more complex molecular architectures based on the this compound scaffold. uni-muenchen.denih.govrsc.org
Formation of Coordination Complexes and Chelation Behavior
The core structure of this compound, while not a classic chelating agent itself, serves as a foundational scaffold for designing more complex ligands capable of forming coordination complexes with various metal ions. The methoxy groups and the biphenyl backbone influence the electronic properties and spatial arrangement of coordinating functional groups, enabling the construction of sophisticated supramolecular structures like metal-organic frameworks (MOFs) and organometallic catalysts. Research in this area typically involves derivatives of this compound that have been functionalized with carboxylic acid, amine, or phosphine (B1218219) groups to facilitate metal binding.
A notable example involves the use of 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid (H₂L) as a ligand to construct a series of novel metal-organic frameworks through solvothermal methods. acs.org In these structures, the carboxylate groups are the primary binding sites for the metal ions, while the methoxy groups can act as secondary binding sites, influencing the coordination geometry of the metal center. For instance, a complex with Cadmium(II), [CdL]n, exhibits a 3D framework where the Cd(II) ion is eight-coordinated, a rare configuration that includes bonds to the methoxy groups as part of its secondary building unit (SBU). acs.org This demonstrates the direct participation of the methoxy groups in the chelation behavior. The same ligand has been used to form 2D coordination networks with Zinc(II) and Copper(II). acs.org
Another approach utilizes Schiff base ligands derived from 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine (o-dianisidine). A novel Schiff base ligand was synthesized by reacting o-dianisidine with 3,5-dichloro salicylaldehyde (B1680747). rasayanjournal.co.in This ligand was then used to create homobinuclear complexes with a range of divalent metal ions, including Iron(II), Cobalt(II), Manganese(II), Nickel(II), Zinc(II), and Copper(II). rasayanjournal.co.in In these complexes, the chelation occurs through the azomethine nitrogen and the phenolic oxygen of the salicylaldehyde moiety, with the dimethoxy-biphenyl unit serving as a rigid backbone connecting the two coordination sites.
Furthermore, the dimethoxy-biphenyl moiety has been incorporated into highly specialized chelating ligands for catalysis. A phosphine-sulfonate ligand featuring a 2′,6′-dimethoxy(1,1′-biphenyl)-2-yl substituent on the phosphorus atom has been used to create cationic palladium catalysts. acs.org These catalysts have shown high regioselectivity in the alternating polymerization of carbon monoxide with various vinyl monomers. acs.org The chelation of the palladium center by the phosphine and sulfonate groups creates a well-defined catalytic pocket, with the bulky and electron-donating dimethoxy-biphenyl group playing a crucial role in controlling the selectivity of the polymerization process. acs.org
Table 1: Examples of Coordination Complexes with Dimethoxy-biphenyl Derivatives
| Ligand | Metal Ion(s) | Resulting Complex/Framework | Reference |
|---|---|---|---|
| 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Cd(II), Zn(II), Cu(II) | 3D and 2D Metal-Organic Frameworks (MOFs) | acs.org |
| Schiff base of 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine | Fe(II), Co(II), Mn(II), Ni(II), Zn(II), Cu(II) | Homobinuclear metal complexes | rasayanjournal.co.inresearchgate.net |
| Phosphine-sulfonate with 2′,6′-dimethoxy(1,1′-biphenyl)-2-yl group | Pd(II) | Cationic palladium catalyst for polymerization | acs.org |
Radical Chemistry and the Formation of Radical Cationic Chromophores
The electron-rich nature of this compound, owing to its two methoxy groups, makes it susceptible to oxidation, leading to the formation of a stable radical cation. This species has been the subject of detailed spectroscopic studies and is a prime example of a radical cationic chromophore, exhibiting distinct color and electronic properties. The generation of this radical is often achieved through chemical or electrochemical oxidation.
The electron spin resonance (e.s.r.) spectrum of the 4,4'-dimethoxybiphenyl cation radical is notably dependent on temperature. cdnsciencepub.com Studies have shown that changes in the e.s.r. spectrum with temperature can be explained by the rapid interconversion of conformational isomers (cis and trans forms), which leads to a phenomenon known as line-width alternation. cdnsciencepub.com At lower temperatures (e.g., -60 °C), the spectrum is more complex, indicating that the rotation around the central C-C biphenyl bond is slowed, and the methoxy groups and ring protons are in distinct environments. cdnsciencepub.com As the temperature increases, this rotation becomes faster, leading to a simpler spectrum where certain proton splittings appear equivalent. cdnsciencepub.com This dynamic behavior highlights the conformational flexibility of the radical cation. The rotational barriers within the cation radical have also been a subject of study. acs.org
The formation of these radical cations gives rise to colored solutions, a characteristic feature of chromophores. The color is a result of electronic transitions within the radical species. For example, in related conjugated oligomers containing bipyridinium units, a one-electron reduction (which is equivalent to the one-electron oxidation of a neutral species) leads to the formation of a paramagnetic tris(radical cation) that transforms the solution to a deep green color. rsc.org This change is characteristic of the formation of radical cationic chromophores of this type. rsc.org The unpaired spin density is delocalized across the conjugated system, creating a new set of molecular orbitals and enabling absorption of light in the visible region of the spectrum. The electrochemical oxidation of related dimethoxybenzene derivatives is a common method to generate these radical species and study their properties. nih.gov
Table 2: E.S.R. Splitting Constants (in Gauss) for the 4,4'-Dimethoxybiphenyl Cation Radical Data sourced from a study using aluminium chloride-nitromethane. cdnsciencepub.com
| Temperature | OMe- Protons | o-Ring Protons | m-Ring Protons | g-value |
|---|---|---|---|---|
| -20 °C | 1.783 (6H) | 3.781 (2H) | 0.79 (4H) | 2.00306 |
| -60 °C | 1.783 (6H) | 1.582 (2H), 2.192 (2H) | 1.582 (2H) | 2.00306 |
Applications of 4,4 Dimethoxy 1,1 Biphenyl in Contemporary Scientific Fields
Advanced Materials Science Applications
The biphenyl (B1667301) backbone of 4,4'-Dimethoxy-1,1'-biphenyl provides thermal stability and desirable electronic properties, making it a valuable precursor for a range of advanced materials.
Organic Electronic Devices
The electronic characteristics of this compound and its derivatives make them suitable for use in organic electronic devices. The biphenyl core facilitates charge transport, a critical function in the performance of these components.
In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are crucial. While the compound itself is a basic building block, it is elaborated into more complex structures that serve key roles within the device architecture. For instance, N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine, an intermediate derived from the biphenyl structure, is used to create materials for the emissive or transport layers in OLED devices. innospk.com The biphenyl units contribute to efficient charge transport, which is essential for improving the efficiency and lifespan of OLED screens. innospk.com
Furthermore, derivatives like 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) are widely used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). sigmaaldrich.com The biphenyl core provides a high-energy triplet state, which allows for efficient energy transfer to dopant molecules, leading to enhanced electroluminescence and color purity. sigmaaldrich.com The structural rigidity and thermal stability of the biphenyl unit are key to the operational longevity of the OLED device.
Table 1: Biphenyl Derivatives in OLED Applications
| Derivative | Role in OLED | Function |
|---|---|---|
| N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine | Intermediate | Building block for emissive or charge transport layer materials. innospk.com |
| 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) | Host Material | Facilitates efficient energy transfer to phosphorescent dopants. sigmaaldrich.com |
The unique electronic properties of this compound and its derivatives make them candidates for use in organic photovoltaics (OPVs) and solar cells. smolecule.com In these devices, materials derived from this biphenyl structure can function as part of the active layer, which is responsible for absorbing light and generating charge carriers. For example, derivatives can be designed to act as hole transport materials, facilitating the movement of positive charges to the electrode. sigmaaldrich.com
Derivatives such as 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) can be used in the active layer of OPVs. sigmaaldrich.com Additionally, more complex molecules built upon the biphenyl framework, like 4'-[bis(2',4'-dimethoxybiphenyl-4-yl)amino] biphenyl-4-carboxylic acid (coded MC-43), are used to modify electrode surfaces, improving the efficiency of perovskite solar cells. rsc.org
Utilization in Organic Light-Emitting Diodes (OLEDs)
Building Blocks for Functional Polymers and Macromolecular Architectures
The bifunctional nature of this compound derivatives allows them to serve as monomers or key building blocks for a variety of functional polymers. smolecule.com The rigid biphenyl unit imparts desirable characteristics such as thermal stability, liquid crystallinity, and specific electronic or optical properties to the resulting macromolecular structures.
Research has demonstrated the synthesis of various polymers from 3,3'-dimethoxybiphenyl-4,4'-diamine, a derivative of the parent compound. researchgate.net For example, this diamine can be reacted with diacids like adipic acid or isophthalic acid to form polyamides. researchgate.net It can also react with maleic anhydride (B1165640) to form a precursor that is then polymerized. researchgate.net These polymers are investigated for a range of applications, including as electroactive organic materials. researchgate.net In another example, 3,3'-bis(hexyloxy)-4,4'-dimethoxybiphenyl was used in an oxidative coupling reaction to create the triphenylene (B110318) nucleus, a key step in forming main-chain, triphenylene-based discotic-liquid-crystalline polymers. acs.org
Fluorinated polyimides with high optical transparency and thermal stability have been synthesized using a diamine monomer containing a perfluorobiphenyl group, demonstrating the versatility of the biphenyl structure in creating high-performance polymers for the electronics industry. researchgate.net
Table 2: Examples of Polymers Derived from Biphenyl Building Blocks
| Biphenyl Derivative Monomer | Co-monomer / Reaction Type | Resulting Polymer Type | Key Property |
|---|---|---|---|
| 3,3'-dimethoxybiphenyl-4,4'-diamine | Adipic acid, Glutaric acid, Isophthalic acid | Polyamides | Electroactive properties researchgate.net |
| 3,3'-bis(hexyloxy)-4,4'-dimethoxybiphenyl | 1,2-bis(hexyloxy)benzene (oxidative coupling) | Triphenylene-based polymer | Discotic liquid crystalline behavior acs.org |
Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic molecules. mdpi.com The dicarboxylic acid derivative, 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid (H₂L), which can be synthesized from this compound, serves as an effective organic ligand for constructing MOFs. acs.org The length, rigidity, and functional groups of the ligand determine the resulting MOF's structure and properties. mdpi.comwikipedia.org
A series of novel MOFs have been prepared using 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid with different metal ions such as Cadmium (Cd), Zinc (Zn), and Copper (Cu). acs.org These solvothermal reactions yielded frameworks with distinct topologies and properties:
[CdL]n : A 3D framework with high thermal stability. acs.org
[ZnL]n : A 2D coordination network, also with high thermal stability. acs.org
[Cu₂L₂(DMF)₂]·6H₂O : A 2D layered architecture exhibiting strong antiferromagnetic interaction between the copper ions. acs.org
These studies demonstrate that the biphenyl-based ligand can be used to create a variety of stable MOF structures with interesting fluorescent and magnetic properties. acs.org Similarly, other derivatives like dimethyl biphenyl-4,4'-dicarboxylate serve as precursors for ligands used in MOF synthesis.
Development of Dyes and Pigments from Biphenyl Diazo Derivatives
The amino derivative of the biphenyl structure, specifically 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine (also known as o-dianisidine), is a significant precursor in the synthesis of azo dyes. wikipedia.org Azo dyes, characterized by the -N=N- functional group, represent a large and important class of industrial colorants. cuhk.edu.hk
The synthesis process involves a diazotization reaction, where the two amino groups on the biphenyl derivative are converted into diazonium salts using a reagent like sodium nitrite (B80452) under acidic conditions. uspto.gov These resulting tetrazo compounds are then coupled with various aromatic compounds (coupling components), such as derivatives of naphthol or aniline (B41778), to create a diverse range of colored dyes. wikipedia.orguspto.gov The specific color and properties of the final dye are determined by the chemical structure of both the biphenyl precursor and the coupling component. cuhk.edu.hk
For example, 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine has been used in the synthesis of coumarin-based acid dyes and is a known congener for benzidine-based dyes, which are used for textiles, paper, and printing inks. epa.govscirp.org
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
| 3,3'-dimethoxybiphenyl-4,4'-diamine |
| 4,4′-Bis(carbazol-9-yl)biphenyl |
| N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine |
| 4'-[bis(2',4'-dimethoxybiphenyl-4-yl)amino] biphenyl-4-carboxylic acid |
| Adipic acid |
| Isophthalic acid |
| Maleic anhydride |
| 3,3'-bis(hexyloxy)-4,4'-dimethoxybiphenyl |
| 1,2-bis(hexyloxy)benzene |
| 4,4'-diethynyl-1,1'-biphenyl |
| Tris(4-bromo-2,3,5,6-tetramethylphenyl)boron |
| 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid |
| Cadmium |
| Zinc |
| Copper |
| Dimethyl biphenyl-4,4'-dicarboxylate |
Design of Molecular Switches and Sensors
The this compound structure is a component in the design of sophisticated molecular systems that can act as sensors for various analytes. While the compound itself is not typically the active sensor, its derivatives are incorporated into larger frameworks to create fluorescent and electrochemical sensors.
Furthermore, derivatives such as 4,4'-diethynyl-1,1'-biphenyl are used as linkers to construct covalent organic frameworks (COFs). One such COF, DEBP-BMOP, was developed for the selective detection and capture of fluoride (B91410) ions, exhibiting a "turn-on" blue emission in their presence with a detection limit of 2.6 μM. ossila.com Similarly, hydrazide-based probes incorporating biphenyl moieties have been designed as aggregation-induced emission (AIE) active sensors, capable of detecting specific metal ions like Al³⁺ and nitroaromatic explosives such as 2,4,6-trinitrophenol (TNP) and 2,4-dinitrophenol (B41442) (DNP). acs.org
Table 1: Examples of Sensors Incorporating Biphenyl Derivatives
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Reference |
| Zinc-based MOF | Fe³⁺ ions | Fluorescence Quenching | scirp.org |
| Terbium oxalatophosphonate | CrO₄²⁻, Cr₂O₇²⁻, Tryptophan | Luminescence Quenching | acs.org |
| Covalent Organic Framework (DEBP-BMOP) | Fluoride ions | "Turn-on" Blue Emission | ossila.com |
| Hydrazide-based AIE Probe | Al³⁺, TNP, DNP | Aggregation-Induced Emission | acs.org |
Role as a Key Intermediate in Complex Organic Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of more complex and functionally rich molecules. Its biphenyl core is a common structural motif in various target compounds, including pharmaceuticals, liquid crystals, and specialized ligands.
One of the primary methods for its synthesis involves the coupling of 1-bromo-4-methoxybenzene in the presence of a thallium(III) salt, a method noted for its high yield (99%) and simplicity. orgsyn.org It can also be prepared from bis(4-methoxyphenyl)tellurium dichloride and Raney nickel. orgsyn.org
Once formed, it can be a precursor to a wide range of derivatives. For example, it is a building block for chiral diphosphine ligands like SYNPHOS and DIFLUORPHOS, which are significant in asymmetric catalysis. nih.gov The synthesis of these complex ligands often involves multiple steps where the dimethoxybiphenyl unit is modified. Researchers have also developed methods to synthesize various axially chiral biphenyl ligands and catalysts starting from derivatives of 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde. nih.gov Additionally, it is used in the synthesis of biphenyl carboxylic acids, which have been investigated for their potential as anticancer agents. ajgreenchem.com The synthesis of these acids often employs Suzuki-Miyaura cross-coupling reactions where a biphenyl derivative is coupled with various boronic acids. ajgreenchem.comiucr.org
Pharmacological and Biomedical Research Applications (Mechanistic Focus)
Derivatives of this compound have been the focus of significant pharmacological research, with studies elucidating their mechanisms of action in various biological contexts.
One notable derivative, Dimethyl biphenyl-4,4'-dicarboxylate (DBDC), is recognized for its hepatoprotective effects. Mechanistic studies have shown that DBDC can stimulate JAK/STAT signaling pathways, which are vital for cellular responses to interferons. This action enhances the expression of interferon-stimulated genes in liver cell lines, contributing to its protective role in the liver.
In the realm of oncology, various biphenyl derivatives have been synthesized and evaluated. A study on biphenyl carboxylic acids revealed that certain compounds showed potent in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). ajgreenchem.com Another derivative, 3,3'-dimethoxy-N(4),N(4)'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine, was identified as a promising anticancer agent. scispace.com The biological activity of some hydroxy-substituted biphenyls has been linked to their ability to inhibit enzymes like IRE1α RNase, which is involved in cellular stress responses, and to affect cancer cell proliferation. smolecule.com
Furthermore, molecular docking studies have been performed to understand the interaction of this compound with biological targets. A study involving the enzyme tyrosinase suggested a potential application for the compound in addressing dermatological disorders. researchgate.net Biphenyl derivatives have also been prepared as potentially active antiviral compounds. iucr.org
Table 2: Mechanistic Insights into Biomedical Applications of Biphenyl Derivatives
| Derivative/Compound | Application Area | Investigated Mechanism of Action | Reference |
| Dimethyl biphenyl-4,4'-dicarboxylate (DBDC) | Hepatoprotection | Stimulation of JAK/STAT signaling pathways | |
| Biphenyl carboxylic acids | Anticancer (Breast) | In vitro inhibition of MCF-7 & MDA-MB-231 cell lines | ajgreenchem.com |
| Hydroxy-substituted biphenyls | Anticancer | Inhibition of enzymes involved in cellular stress (e.g., IRE1α RNase) | smolecule.com |
| This compound | Dermatology | Binding to tyrosinase (based on molecular docking) | researchgate.net |
| 3,4-Dimethoxy-4'-nitro-1,1'-biphenyl | Antiviral | Synthesized as a potentially active antiviral agent | iucr.org |
Catalytic Applications as a Structural Component or Ligand
The biphenyl scaffold, particularly when substituted as in this compound and its analogues, is a cornerstone in the design of high-performance ligands for transition-metal catalysis. The rigidity of the biphenyl axis and the electronic influence of substituents are key to creating effective catalytic environments.
Derivatives of 6,6'-dimethoxy-1,1'-biphenyl form the basis of important chiral diphosphine ligands. nih.gov For example, ligands such as SYNPHOS and DIFLUORPHOS, which are built on a biphenyl framework, have been used in Ru(II)-catalyzed asymmetric hydrogenation of ketones and olefins. The stereoelectronic properties of these ligands profoundly influence the enantioselectivity of the reactions. nih.gov Similarly, chiral dipyridylphosphine ligands based on a 3,3'-bipyridine (B1266100) structure with methoxy (B1213986) groups have proven highly effective in the ruthenium-catalyzed asymmetric hydrogenation of various ketones and esters. polyu.edu.hk
The biphenyl structure is also central to ligands used in cross-coupling reactions. [1,1'-Biphenyl]-4,4'-diyldiboronic acid has been used as a catalyst and a ligand in reactions like the Suzuki-Miyaura coupling. alfa-chemical.com Porous polymers derived from 4,4'-diethynyl-1,1'-biphenyl have been shown to serve as catalysts for the cycloaddition of epoxides and CO₂ to produce cyclocarbonates with high yields. ossila.com The development of diverse and adjustable axially chiral biphenyl ligands allows for fine-tuning of catalytic activity and enantioselectivity in a range of asymmetric reactions. nih.gov
Design, Synthesis, and Biological Activity of 4,4 Dimethoxy 1,1 Biphenyl Derivatives in Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies for Therapeutic Potential
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For derivatives of 4,4'-Dimethoxy-1,1'-biphenyl, SAR analyses have provided valuable insights into how different functional groups and their positions on the biphenyl (B1667301) core influence biological activity.
Key observations from SAR studies include:
Hydroxyl Groups: The presence and position of hydroxyl groups are critical. For instance, hydroxylated biphenyls show increased antioxidant activity when the hydroxyl groups are in the ortho position relative to the bond connecting the two aromatic rings. This positioning facilitates intramolecular hydrogen bonding, which stabilizes the resulting phenoxyl radical. archivesofmedicalscience.com
Methoxy (B1213986) Groups: The methoxy groups, as seen in this compound, and their placement also play a significant role. An ortho-methoxy group relative to a phenolic hydroxyl group can enhance antioxidant potential by increasing the ease of hydrogen abstraction and stabilizing the subsequent phenoxyl radical. mdpi.com In some cases, replacing hydroxyl groups with methoxy groups has been shown to reduce antioxidant activity. mdpi.com
Other Substituents: The introduction of various substituents at different positions on the biphenyl rings can dramatically alter the compound's properties. For example, in the context of anti-mycobacterial activity, derivatives with chloride, bromide, and nitro groups have shown the highest potency. researchgate.net For chemosensitizing effects in cancer cells, aromatic and bulky aliphatic side chains at the 2 and 2' positions were found to be effective. nih.gov
These studies underscore the importance of systematic structural modifications to enhance the desired therapeutic effects of this compound derivatives.
Anti-Cancer Research
Derivatives of this compound have been a significant focus of anti-cancer research due to their ability to inhibit the growth of various cancer cell lines.
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of biphenyl carboxylic acids were synthesized and tested against the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). ajgreenchem.comajgreenchem.com One benzyloxy derivative, in particular, showed potent activity against both cell lines, with IC50 values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231. ajgreenchem.comajgreenchem.com Another compound lacking substituents also displayed good activity. ajgreenchem.comajgreenchem.com
Other research has shown that dimeric forms (biphenyls) of eugenol-related compounds exhibit antiproliferative activity against melanoma cells. mdpi.com Specifically, O,O'-dimethyldehydrodieugenol, a biphenyl derivative, inhibited the growth of melanoma cells by approximately 70-80%. mdpi.com Furthermore, some biphenyl derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers, with IC50 values ranging from 15.1 to 28.7 μM.
| Compound/Derivative | Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Benzyloxy biphenyl carboxylic acid | MCF-7 | 9.92 ± 0.97 µM | ajgreenchem.comajgreenchem.com |
| Benzyloxy biphenyl carboxylic acid | MDA-MB-231 | 9.54 ± 0.85 µM | ajgreenchem.comajgreenchem.com |
| Unsubstituted biphenyl carboxylic acid | MCF-7 | 10.14 ± 2.05 µM | ajgreenchem.comajgreenchem.com |
| Unsubstituted biphenyl carboxylic acid | MDA-MB-231 | 10.78 ± 2.58 µM | ajgreenchem.comajgreenchem.com |
| O,O'-dimethyldehydrodieugenol | Melanoma | ~70-80% growth inhibition | mdpi.com |
| Biphenyl derivatives | MCF-7 (Breast) | 15.1 - 28.7 μM | |
| Biphenyl derivatives | PC-3 (Prostate) | 15.1 - 28.7 μM |
The anti-proliferative effects of this compound derivatives are attributed to several mechanisms of action. One key mechanism is the induction of apoptosis, or programmed cell death. mdpi.com For example, some eugenol-related biphenyls have been shown to induce apoptosis in melanoma cells, an effect that is partially dependent on caspase activation. nih.gov Another study on a specific biphenyl derivative demonstrated that it induced apoptosis by activating caspases and modulating Bcl-2 family proteins.
Furthermore, some derivatives have been found to arrest the cell cycle at specific phases. For instance, a highly active derivative caused strong cell cycle arrest in the subG0 phase in AGS cells, a gastric adenocarcinoma cell line. researchgate.net This was accompanied by depolarization of the mitochondrial membrane and activation of caspase-8 and -9. researchgate.net In some cases, these compounds can also reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein, a protein that pumps chemotherapeutic drugs out of cancer cells. gastrores.org
In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
Antioxidant Properties and Reactive Oxygen Species Scavenging
Many derivatives of this compound exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Oxidative stress is implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders. nih.gov
The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. For example, certain hydroxylated biphenyls are known radical scavengers. mdpi.com The presence of hydroxyl groups allows for the donation of a hydrogen atom to free radicals, thereby neutralizing them. The antioxidant capacity can be influenced by the position of these hydroxyl groups, with ortho-positioning often leading to enhanced activity due to the stabilization of the resulting radical. archivesofmedicalscience.com
Some derivatives have demonstrated the ability to scavenge specific reactive oxygen species (ROS). For instance, a biphenyl derivative was found to protect PC12 cells from β-amyloid-induced neurotoxicity by inhibiting the production of ROS. nih.gov This protective effect was associated with a reduction in pro-apoptotic signaling. nih.gov In another study, certain eugenol-related compounds were shown to efficiently scavenge superoxide (B77818) anions (O2−). nih.gov
| Compound/Derivative | Assay/Model | Observed Effect | Source |
|---|---|---|---|
| Hydroxylated biphenyls | Radical scavenging assays | Increased activity with ortho-hydroxyl groups | archivesofmedicalscience.com |
| 1,1'-(biphenyl-4,4'-diyl)-bis(3-(dimethylamino)-propan-1-one) (BDBDP) | PC12 cells with Aβ-induced toxicity | Inhibited ROS production | nih.gov |
| Eugenol-related compounds | ESR spectroscopy | Efficiently scavenged superoxide anions | nih.gov |
| Sulfonamide-based chalcone (B49325) derivative | DPPH and ABTS radical inhibition | Highest antiradical effect among tested compounds | researchgate.net |
Anti-Inflammatory Potential and Modulation of Oxidative Stress Pathways
The anti-inflammatory properties of this compound derivatives are closely linked to their ability to modulate oxidative stress pathways. Inflammation is a key component of many chronic diseases, and the suppression of inflammatory mediators is a significant therapeutic strategy. sci-hub.se
Derivatives of this biphenyl compound have been shown to inhibit key inflammatory enzymes and pathways. For example, some chalcone derivatives, which can be synthesized from biphenyl precursors, have been found to selectively inhibit the COX-2 enzyme, a key player in the inflammatory response. sci-hub.se The inhibition of COX enzymes can alleviate inflammatory symptoms. sci-hub.se It is hypothesized that these compounds may also inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK.
The anti-inflammatory effects are often intertwined with antioxidant activity. By reducing oxidative stress, these compounds can dampen the inflammatory cascade. For example, dehydrozingerone (B89773), a natural phenolic compound, and its dimeric biphenyl form exhibit both anti-inflammatory and antioxidant properties. nih.gov
Neuroprotective Investigations and Mechanisms of Action
The neuroprotective potential of this compound derivatives is an emerging area of research, with promising implications for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov
One of the primary mechanisms of neuroprotection is the inhibition of oxidative stress and apoptosis in neuronal cells. nih.gov A synthesized biphenyl derivative, 1,1'-(biphenyl-4,4'-diyl)-bis(3-(dimethylamino)-propan-1-one) (BDBDP), was shown to protect PC12 cells from neurotoxicity induced by β-amyloid, a peptide implicated in Alzheimer's disease. nih.gov BDBDP achieved this by reducing the production of reactive oxygen species (ROS), mitigating the decrease in mitochondrial membrane potential, and inhibiting apoptosis by reducing the levels of activated caspase-3 and increasing the Bcl-2/Bax ratio. nih.gov
Other natural and synthetic biphenyl derivatives, such as dehydrozingerone and its C2-symmetric dimer, have also demonstrated neuroprotective properties. nih.gov These compounds have been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making them potential therapeutic agents for conditions like Parkinson's disease. researchgate.netnih.gov For instance, the dimeric form of dehydrozingerone showed a more potent neuroprotective effect than its monomeric form in a Drosophila model of Parkinson's disease. nih.gov
Antimicrobial Activity Studies
The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant bacteria. nih.gov Biphenyl derivatives have emerged as a promising class of compounds with potential therapeutic applications, including antimicrobial and antifungal activities. researchgate.net
Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, E. coli)
Derivatives of this compound have been investigated for their effectiveness against various bacterial strains. In one study, a series of biphenyl and dibenzofuran (B1670420) derivatives were synthesized and tested against both Gram-positive and Gram-negative pathogens. nih.gov Notably, some of these compounds demonstrated significant inhibitory activities. For instance, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov Furthermore, compounds such as 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and compound 6i displayed inhibitory activities against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii that were comparable to the antibiotic ciprofloxacin. nih.gov
The structure-activity relationship studies indicated that the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other were beneficial for antibacterial activity. nih.gov Another study highlighted that 4'-((1H-benzo[d] mdpi.comchemicalpapers.combiomedpharmajournal.orgtriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile acts as a potent antimicrobial agent, likely due to its bulky hydrophobic groups. uniss.it
Research has also explored the antibacterial potential of various heterocyclic derivatives incorporating a biphenyl moiety. For example, some 1,3,4-thiadiazole (B1197879) derivatives have shown inhibitory effects against strains like Klebsiella pneumoniae, Staphylococcus hominis, and Staphylococcus epidermidis. rsc.org Similarly, certain 1,2,4-triazole (B32235) derivatives have demonstrated effectiveness against a range of standard, environmental, and medical bacterial strains, with some compounds showing activity comparable to or even higher than penicillin G against specific bacteria like Pseudomonas aeruginosa and Bacillus cereus. researchgate.net
| Compound | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 |
| SCPD3 | E. coli (gram-negative) | Maximum activity observed |
Antifungal and Antiviral Properties
In addition to antibacterial effects, biphenyl derivatives have been evaluated for their antifungal and antiviral capabilities. For instance, synthesized biphenyl derivatives have shown promising antifungal activity. researchgate.net One study reported that among four synthesized compounds (SCPD1-SCPD4), SCPD4 demonstrated the highest activity against C. albicans, comparable to the standard drug ketoconazole. researchgate.net The synthesis of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives has also been explored, with some analogues showing promising antifungal activities. researchgate.net
Regarding antiviral properties, a study on 4,4'-bis-aminoalkoxybiphenyls, which are related to the this compound structure, revealed significant antiviral activity. researchgate.net An inactive model compound, 4,4'-bis-[2-(diethylamino)ethoxy]bi-phenyl, unexpectedly showed potent antiviral and interferon-inducing properties. researchgate.net Subsequent research on its analogues, with variations in the amino group and the length of the alkoxy chain, has been conducted to understand the structure-activity relationships for these antiviral effects. researchgate.net
| Compound | Fungal/Viral Strain | Observed Activity |
|---|---|---|
| SCPD4 | C. albicans | Maximum activity compared to standard |
| 4,4'-bis-[2-(diethylamino)ethoxy]bi-phenyl | Virus (unspecified) | Active antiviral and interferon inductor |
Enzyme Inhibition Studies
Tyrosinase Inhibition and its Mechanistic Basis
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetology and the treatment of hyperpigmentation disorders. core.ac.uknih.gov Biphenyl-based structures have been designed and synthesized as potential tyrosinase inhibitors. core.ac.uk A series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylates were synthesized and evaluated for their anti-tyrosinase activities. core.ac.uk
Molecular docking studies have suggested that these biphenyl-based derivatives can bind to the active-site entrance of the tyrosinase enzyme, similar to the known inhibitor kojic acid. mdpi.comcore.ac.uk This binding is thought to prevent the substrate from accessing the enzyme's active site, thereby inhibiting its activity. mdpi.com The inhibition mechanism can be competitive, where the inhibitor vies with the substrate for the active site. mdpi.comtandfonline.com Some pyrazole (B372694) derivatives have been shown to induce structural changes in tyrosinase, altering its activity. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Allosteric Site Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation, and its overactivity is linked to many cancers. escholarship.org While many inhibitors target the ATP-binding site of the EGFR kinase domain, there is growing interest in allosteric inhibitors that bind to other sites on the enzyme. chemicalpapers.comresearchgate.netresearchgate.net This approach can offer greater specificity and overcome resistance to traditional inhibitors. escholarship.org
A novel series of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives were designed and synthesized with the prediction that they would act as allosteric inhibitors of EGFR tyrosine kinase. chemicalpapers.comresearchgate.net Molecular docking studies indicated that these compounds could favorably bind to an allosteric site near the ATP-binding pocket. chemicalpapers.comresearchgate.net One compound, in particular, W4, demonstrated a high likelihood of forming a stable complex with the receptor. chemicalpapers.comresearchgate.net This compound also showed selective cytotoxicity towards the A549 lung cancer cell line, with an IC50 value significantly lower than the established EGFR inhibitor, Erlotinib. chemicalpapers.comresearchgate.net Further investigation revealed that compound W4 targets the EGFR tyrosine kinase in A549 cells, leading to cell cycle arrest and apoptosis. chemicalpapers.comresearchgate.net
| Compound/Derivative Class | Target Enzyme | Inhibition Mechanism/Key Finding |
|---|---|---|
| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates | Tyrosinase | Binds to the active-site entrance, acting as a competitive inhibitor. mdpi.comcore.ac.uktandfonline.com |
| 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivatives (e.g., W4) | EGFR Tyrosine Kinase | Acts as an allosteric inhibitor, binding to a site near the ATP-binding pocket and inducing apoptosis in cancer cells. chemicalpapers.comresearchgate.net |
Receptor Antagonism and Agonism
Derivatives of this compound have been explored for their ability to interact with various receptors, acting as either antagonists (blocking the receptor) or agonists (activating the receptor).
For instance, a series of biphenylic carboxamides have been synthesized as selective ligands for the cannabinoid receptor 2 (CB2). unipi.it The functional activity of these compounds is influenced by substituents at specific positions on the biphenyl structure. unipi.it Notably, a methoxyl group at the 4' position was found to confer neutral antagonist behavior. unipi.it This means the compound can block the action of both agonists and inverse agonists without having an effect on its own. unipi.it
In the realm of serotonin (B10506) receptors, derivatives of 2,5-dimethoxy-4-phenylphenethylamine (2C-Ph), which contains a dimethoxy-biphenyl-like core, have been studied. 2C-Ph itself was found to be a weak partial agonist of the human serotonin 5-HT2A receptor. wikipedia.org However, certain derivatives with additional substitutions on the phenyl ring, such as the 4'-methoxy derivative (2C-BI-8), act as agonists with higher efficacy. wikipedia.org
Furthermore, some oxime ether derivatives containing a 3,4-dimethoxyphenethylamine (B193588) group, a structure related to dimethoxy-biphenyl derivatives, have been investigated for their activity at β-adrenoceptors. mdpi.com The dimethoxy substitution on the phenethylamine (B48288) moiety has been reported as a preferable feature for achieving β-adrenergic receptor blocking activity (antagonism). mdpi.com
| Derivative Class | Target Receptor | Activity | Key Structural Feature for Activity |
|---|---|---|---|
| Biphenylic carboxamides | Cannabinoid Receptor 2 (CB2) | Neutral Antagonist | Methoxyl group at the 4' position. unipi.it |
| 2,5-dimethoxy-4-phenylphenethylamine (2C-Ph) derivatives | Serotonin 5-HT2A Receptor | Agonist/Partial Agonist | Substituents on the 4-position phenyl ring. wikipedia.org |
| Oxime ether derivatives | β-Adrenoceptors | Antagonist (Blocker) | 3,4-dimethoxyphenethylamine group. mdpi.com |
Angiotensin II Receptor Antagonist Activity of Conformationally Restricted Derivatives
The biphenyl scaffold is a cornerstone in the development of nonpeptide angiotensin II (AII) receptor antagonists, a class of drugs pivotal in managing hypertension. The spatial arrangement of substituents on the biphenyl core is critical for high-affinity binding to the angiotensin II type 1 (AT1) receptor. Research into conformationally restricted derivatives aims to lock the molecule into its most active three-dimensional shape, thereby enhancing potency.
In the rational design of these antagonists, the biphenyl moiety serves to orient key pharmacophoric elements, such as an acidic group (like tetrazole or carboxylic acid) on one phenyl ring and other substituents on the second ring, to mimic the binding of the natural peptide, angiotensin II. acs.orgtaylorfrancis.commdpi.com Structure-activity relationship (SAR) studies have shown that modifications at various positions on the biphenyl rings significantly influence receptor affinity and antagonist activity. acs.orgnih.gov
Specifically, the introduction of methoxy groups has been explored. In one study, the synthesis of conformationally restricted biphenyl derivatives included analogues with 2',6'-dimethoxy substituents. These substitutions, intended to reduce conformational freedom through steric hindrance, were evaluated for their AII blocking activity. However, the presence of the 2',6'-dimethoxy group on the biphenyl moiety was found to significantly decrease the affinity for the angiotensin II receptor. This finding highlights the sensitive and specific structural requirements of the AT1 receptor binding pocket, where steric bulk in certain positions can be detrimental to binding, even if it restricts conformation.
Table 1: Structure-Activity Relationship (SAR) of Biphenyl Derivatives as Angiotensin II Receptor Antagonists
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| Biphenyl 2'-position | Acidic group (e.g., Tetrazole, Carboxylic Acid) | Generally essential for high affinity; Tetrazole often optimal. | nih.gov |
| Imidazole (B134444)/Pyrazole Ring | Small alkyl groups (e.g., Propyl, Butyl) | Optimal for activity. | acs.org |
| Imidazole/Pyrazole Ring | Bulky alkyl groups | Provide the highest oral potency. | nih.gov |
| Biphenyl 2',6'-position | Dimethoxy groups | Significantly decreased receptor affinity. |
AMPK Activator Research and Metabolic Modulation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that regulates metabolic pathways, making it an attractive therapeutic target for metabolic disorders like type 2 diabetes. nih.govnih.gov While direct research linking the specific compound this compound to AMPK activation is limited, the broader biphenyl scaffold is a recognized pharmacophore in the development of novel AMPK activators.
Several studies have successfully designed and synthesized biphenyl derivatives that function as AMPK activators. For instance, a series of N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazoles were developed, which, by incorporating both benzimidazole (B57391) and biphenyl moieties, were shown to activate AMPK and inhibit protein tyrosine phosphatase 1B (PTP1B), offering a dual-target approach to treating type 2 diabetes. nih.govalfred.edu Another study identified 2'-cyanobiphenyl as a key pharmacophore for AMPK-activating properties in a library of tricyclic benzimidazole derivatives. nih.gov
These findings demonstrate that the biphenyl structure serves as a valuable starting point for creating molecules that can allosterically activate AMPK. nih.govresearchgate.net The mechanism often involves the biphenyl group fitting into specific pockets of the AMPK complex, inducing a conformational change that promotes its kinase activity. This leads to downstream effects such as increased glucose uptake and inhibition of lipid synthesis, which are beneficial for metabolic modulation. elifesciences.org The research into biphenyl-based activators, such as benzimidazole conjugates, underscores the potential of this chemical class in developing new therapies for metabolic diseases. nih.govacs.org
Hepatoprotective Effects and Related Biochemical Modulations
While direct studies on this compound are scarce, significant research has been conducted on its close structural derivatives, notably Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB), for their pronounced hepatoprotective effects. These compounds have demonstrated the ability to protect the liver from damage induced by a variety of toxins, including carbon tetrachloride (CCl4) and D-galactosamine.
The primary mechanisms underlying this hepatoprotection involve potent antioxidant and anti-inflammatory actions. Derivatives of this compound have been shown to mitigate toxin-induced liver injury by reducing oxidative stress and enhancing the activity of antioxidant enzymes. acs.org This includes lowering the levels of lipid peroxidation products like malondialdehyde (MDA) and restoring depleted levels of glutathione (B108866) (GSH), a critical intracellular antioxidant.
Furthermore, these compounds modulate inflammatory pathways that contribute to liver damage. They can inhibit the overexpression of inducible nitric oxide synthase (iNOS) and reduce the production of pro-inflammatory cytokines. acs.org Clinically relevant markers of liver damage, such as serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, are significantly reduced following treatment with these derivatives in animal models of liver injury. mdpi.com For example, DDB was found to ameliorate high fructose-induced hepatic steatosis by inhibiting lipid peroxidation and reducing elevated uric acid levels. These findings point to the therapeutic potential of the this compound scaffold in treating and managing liver diseases.
Table 2: Hepatoprotective Effects and Mechanisms of this compound Derivatives
| Effect | Mechanism | Model/Toxin | Reference |
|---|---|---|---|
| Reduced Liver Enzymes | Decreased serum ALT and AST levels | Carbon Tetrachloride (CCl4), High-Fructose Diet | mdpi.com |
| Antioxidant Activity | Inhibition of lipid peroxidation; restored GSH levels | CCl4, High-Fructose Diet | acs.org |
| Anti-inflammatory Action | Decreased iNOS overexpression; reduced pro-inflammatory cytokines | High-Fructose Diet | acs.org |
| Amelioration of Steatosis | Improvement in hepatic steatosis (fatty liver) | High-Fructose Diet | |
| Protection from Drug Injury | Alleviated liver damage from D-galactosamine | D-galactosamine |
Pharmacophore Development and Rational Drug Design Based on Biphenyl Scaffolds
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. bvsalud.org The biphenyl scaffold is a classic example of a "privileged structure" in medicinal chemistry, frequently used in the rational design of drugs targeting various receptors, including the angiotensin II (AII) AT1 receptor. nih.gov
In the context of AII antagonists, the biphenyl moiety acts as a rigid framework to position key functional groups in a precise three-dimensional orientation that mimics the binding of the endogenous peptide hormone. taylorfrancis.comnih.gov Rational drug design efforts utilize this scaffold to develop non-peptide antagonists like Losartan. The typical pharmacophore model for an AT1 antagonist includes:
An acidic group (e.g., tetrazole or carboxylic acid) on the 2'-position of the biphenyl ring, which interacts with a positively charged residue in the receptor. nih.gov
A substituted heterocyclic ring (like an imidazole or pyrazole) attached to the 4-position of the biphenyl, which engages in further receptor interactions. acs.orgnih.gov
An alkyl chain on the heterocycle that fits into a hydrophobic pocket. acs.org
Computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular modeling are employed to refine this pharmacophore model. nih.gov These techniques help in understanding how modifications, such as the introduction of methoxy groups on the biphenyl rings, affect the molecule's conformation and binding affinity. As seen in the case of 2',6'-dimethoxy derivatives, while intended to improve the conformational profile, such substitutions can introduce unfavorable steric clashes, leading to decreased activity. This iterative process of design, synthesis, and testing, guided by pharmacophore models, is central to optimizing lead compounds and developing potent and selective drugs based on the versatile biphenyl scaffold. nih.govmdpi.com
Polymer Science and Materials Engineering with 4,4 Dimethoxy 1,1 Biphenyl Monomers and Units
Synthesis of Novel Polymeric Materials
The synthesis of new polymers utilizing 4,4'-dimethoxy-1,1'-biphenyl often involves step-growth or chain-growth polymerization methods. The choice of method depends on the desired polymer architecture and properties.
Condensation Polymerization Approaches
Condensation polymerization is a common method for incorporating biphenyl (B1667301) units into polymer backbones. studymind.co.uksavemyexams.com This typically involves reacting a derivative of this compound, often with different functional groups, with a comonomer. For example, diol or diamine derivatives of biphenyl can be reacted with dicarboxylic acids or diacyl chlorides to form polyesters or polyamides, respectively. savemyexams.com These reactions proceed with the elimination of a small molecule, such as water. The resulting polymers often exhibit high thermal stability. researchgate.net For instance, polyimides synthesized from biphenyl-containing diamines have shown decomposition temperatures above 400°C. researchgate.net
A study detailed the synthesis of polyimides from 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl, demonstrating high thermal stability with 10% weight loss temperatures between 514–533 °C. researchgate.net Another example includes the synthesis of colorless copolyimides using (trifluoromethyl)biphenyl-4,4'-diamine, which also exhibited excellent thermal stability. fudan.edu.cn
Radical Polymerization Techniques (e.g., Nitroxide-Mediated Polymerization)
Radical polymerization offers another route to synthesize polymers containing the this compound moiety. chemrestech.com A key technique in this area is nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization (CRP). icp.ac.rusigmaaldrich.comacs.org NMP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.comrsc.org
In one study, a 4,4'-dimethoxydiphenyl nitroxide-based alkoxyamine was used as a mediator for the nitroxide-mediated polymerization of methyl methacrylate (B99206) (MMA). rsc.org This approach successfully controlled the polymerization, yielding polymers with narrow molecular weight distributions (PDI = 1.2–1.4) and a linear increase in number-average molecular weight with conversion. rsc.org The living character of this polymerization was confirmed by successful chain extension experiments. rsc.org
Structure-Property Relationships in this compound-Containing Polymers
The inclusion of the this compound unit significantly influences the properties of the resulting polymers. The rigid biphenyl core and the electronic nature of the methoxy (B1213986) groups play crucial roles in determining the electronic, thermal, and charge transport characteristics of the materials.
Investigation of Electronic Properties and Charge Transport
Polymers containing biphenyl units are often investigated for their electronic properties and charge transport capabilities. nih.govarxiv.orgrsc.org The π-conjugated system of the biphenyl core can facilitate charge delocalization along the polymer backbone. nih.gov The methoxy groups, being electron-donating, can modulate the electronic energy levels (HOMO and LUMO) of the polymer, which in turn affects its charge injection and transport properties. rsc.org
Research on conjugated polymers has shown that the design of the polymer backbone is critical for achieving efficient charge transport. nih.govarxiv.org While direct studies on polymers exclusively made from this compound are limited, related systems provide valuable insights. For example, studies on poly(p-phenylene)s, which share the rigid rod-like structure, highlight the importance of backbone conformation and intermolecular packing for charge transport. nih.gov The introduction of substituents, such as the methoxy groups in this compound, can influence these factors. In some cases, the presence of specific substituents on a biphenyl moiety has been found to decrease affinity for certain receptors, indicating a significant impact on molecular interactions. nih.gov
| Polymer System | Key Findings on Electronic/Charge Transport Properties |
| Nitroxide-mediated polymerized PMMA with 4,4'-dimethoxydiphenyl nitroxide | Controlled polymerization achieved, suggesting potential for creating well-defined electronic materials. rsc.org |
| Pyridine-bridged DPP polymers | Energy levels (HOMO/LUMO) and charge transport properties can be tuned from hole-only to ambipolar and electron-only by altering copolymerized units. rsc.org |
| Conjugated polymers with double-bond linkages | High electron mobilities (up to 0.5 cm²/Vs) were achieved, with evidence of slow hopping over long distances. nih.gov |
Thermal Stability Profiles of Derived Polymers
A significant advantage of incorporating the this compound unit into polymers is the enhancement of their thermal stability. researchgate.netfudan.edu.cn The rigid aromatic structure of the biphenyl core contributes to a high thermal degradation temperature.
Studies on polyimides derived from biphenyl-containing monomers consistently report high thermal stability. For instance, polyimides derived from 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl showed initial decomposition temperatures around 400°C, with 5% weight loss temperatures (T5) ranging from 425–460°C in nitrogen. researchgate.net Copolymerization strategies have been shown to further enhance this stability, pushing the T5 values to 454–498°C. researchgate.net Similarly, colorless semi-alicyclic copolyimides containing a biphenyl moiety exhibited 5% weight decomposition temperatures in the range of 517–567°C in air and 531–586°C in nitrogen. fudan.edu.cn
| Polymer Type | 5% Weight Loss Temperature (T5) in N₂ (°C) | 10% Weight Loss Temperature (T10) in N₂ (°C) | Reference |
| Polyimides from 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl | 425–460 | Not specified | researchgate.net |
| Copolyimides from 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl | 454–498 | Not specified | researchgate.net |
| Semi-alicyclic Copolyimides with TFMB | 531–586 | 547–613 | fudan.edu.cn |
Morphological Characteristics and Microphase Separation in Block Copolymers
In the context of functional block copolymers, such as those designed for electronic applications, the morphology of the microphase-separated domains is critical for device performance. For instance, in donor-acceptor (D-A) diblock copolymers, where one block is electron-donating and the other is electron-accepting, a well-defined and continuous nanostructure is essential for efficient charge separation and transport.
A notable example involves novel semiconducting D-A diblock copolymers where the donor block is poly(N,N'-bis(4-methoxyphenyl)-N-phenyl-N'-4-vinylphenyl-(1,1'-biphenyl)-4,4'-diamine) (PvDMTPD), a polymer containing methoxy-functionalized biphenyl units. exaly.com When this donor block is paired with an acceptor block, such as one containing perylene (B46583) diimide side groups (PPerAcr), the resulting copolymers self-assemble into distinct microphase-separated structures. exaly.com Transmission electron microscopy (TEM) studies of these PvDMTPD-b-PPerAcr block copolymers have revealed the formation of wire-like or worm-like domains. exaly.com In these morphologies, the perylene diimide acceptor block forms the discrete, structured domains embedded within a continuous matrix of the hole-conducting, biphenyl-containing donor block. exaly.com This type of morphology is crucial as it creates distinct pathways for charge carriers, which is a key requirement for applications in devices like solar cells. exaly.com The self-assembly into these specific nanostructures is a direct consequence of the thermodynamic drive to minimize the interfacial energy between the immiscible donor and acceptor blocks.
Applications of Derived Polymers in Advanced Functional Materials
The rigid, conjugated structure of the 4,4'-biphenyl unit, enhanced by the electron-donating methoxy groups, makes it a valuable building block for a variety of advanced functional polymers. These polymers find use in fields ranging from organic electronics to biomedical engineering.
Polymers incorporating the this compound moiety or its derivatives are actively researched for their semiconducting properties, which makes them suitable for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnih.govnih.gov The biphenyl core provides a rigid and planarizable backbone that facilitates π-π stacking between polymer chains, a key factor for efficient charge transport. mdpi.com The methoxy groups act as electron-donating substituents, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. exaly.com This tuning of electronic energy levels is critical for matching with other materials in a device, such as electrodes or acceptor materials, to ensure efficient charge injection and separation.
In the field of OPVs, donor-acceptor (D-A) block copolymers containing methoxy-substituted biphenyl units have shown promise. For example, the PvDMTPD-b-PPerAcr block copolymer, which features a donor block with N,N'-bis(4-methoxyphenyl) groups, has been utilized as the active layer in single-layer organic solar cells. exaly.com The well-defined, microphase-separated morphology of these copolymers facilitates the separation of excitons into free charge carriers and their subsequent transport to the electrodes. exaly.com
The introduction of the methoxy groups onto the biphenyl-containing donor block has been demonstrated to significantly improve solar cell efficiency compared to unsubstituted analogues. exaly.com This enhancement is attributed to the favorable adjustment of the HOMO energy level, which improves the open-circuit voltage of the device. exaly.com The performance of these solar cells highlights the critical role that specific chemical modifications, like methoxylation of the biphenyl unit, play in optimizing the functionality of organic semiconductors.
Table 1: Performance of Organic Solar Cells Based on Biphenyl-Containing Donor-Acceptor Block Copolymers A comparison of power conversion efficiency (η) and short-circuit current (Isc) for solar cells using block copolymers with and without methoxy-substituted biphenyl units in the donor block.
| Copolymer Name | Donor Block Moiety | Power Conversion Efficiency (η) | Short-Circuit Current (Isc) |
|---|---|---|---|
| PvDMTPD-b-PPerAer | N,N'-bis(4-methoxyphenyl)-N-phenyl-N'-4-vinylphenyl-(1,1'-biphenyl)-4,4'-diamine | 0.26% | 1.21 mA cm⁻² |
| PvDMTPA-b-PPerAcr | bis(4-methoxyphenyl)-4'-vinylphenylamine | 0.32% | 1.14 mA cm⁻² |
| PvTPA-b-PPerAcr | triphenylamine (unsubstituted) | 0.065% | 0.23 mA cm⁻² |
Data sourced from ResearchGate. exaly.com
Chitosan (B1678972), a natural polysaccharide derived from chitin, is widely explored for biomedical applications due to its biocompatibility, biodegradability, and antimicrobial properties. pharmaexcipients.comnih.gov Chemical modification of chitosan is a common strategy to enhance its properties, such as solubility, or to introduce new functionalities for applications like drug delivery, tissue engineering, and as a component of medical implants. nih.govresearchgate.netresearchgate.net One common modification involves the reaction of the primary amino groups on the chitosan backbone with aldehyde-containing molecules to form Schiff bases (imines). nih.gov This reaction can be used to graft various functional moieties onto the chitosan polymer.
While the direct modification of chitosan with this compound for biomedical applications is not prominently documented in the reviewed scientific literature, research has been conducted on modifying chitosan with structurally related aromatic aldehydes, such as 4,4'-biphenyldicarboxaldehyde. This dialdehyde (B1249045) can react with the amino groups of chitosan to create crosslinked or grafted structures. For instance, Schiff bases formed from chitosan and aromatic aldehydes have been investigated for their potential in creating novel biomaterials. nih.gov These modifications can introduce hydrophobicity and alter the material's interaction with biological environments. nih.gov For example, nanopolymers and composites based on chitosan modified with biphenyl derivatives have been synthesized and studied for applications such as the removal of substances from aqueous solutions, indicating their potential as functional materials in various contexts. acs.orgnih.gov
The general principle of grafting aromatic moieties like biphenyl derivatives onto chitosan is to combine the desirable properties of the natural polymer with the specific functionalities of the aromatic compound, opening avenues for new advanced biomedical materials.
Catalytic Roles and Applications of 4,4 Dimethoxy 1,1 Biphenyl Based Systems
4,4'-Dimethoxy-1,1'-biphenyl as a Ligand Precursor in Homogeneous Catalysis
In homogeneous catalysis, the ligand bound to a metal center is crucial for determining the catalyst's activity, selectivity, and stability. This compound and its derivatives serve as backbones for several classes of highly effective ligands. The methoxy (B1213986) groups can be retained or transformed to tune the ligand's electronic and steric properties.
Axially chiral ligands derived from the biphenyl (B1667301) scaffold are particularly important in asymmetric catalysis. For instance, chiral 6,6'-dimethoxybiphenyl-2,2'-diamine is a key starting material for synthesizing axially chiral N-heterocyclic carbene (NHC) ligands. beilstein-journals.org These mono(NHC) ligands, when complexed with metals like palladium(II) and gold(I), have shown good catalytic activity. The Pd(II) complexes are effective in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions, while the Au(I) complexes have been applied in asymmetric intramolecular hydroamination. beilstein-journals.org
Furthermore, the synthesis of other axially chiral biphenyldiol cores often starts from (S)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde. nih.gov Through a series of reactions including reduction, bromination, hydrogenation, and demethylation, various substituted biphenyldiol ligands can be prepared. nih.gov The dihedral angles of these axially chiral ligands are a key factor in determining the reactivity of substrates and the enantioselectivity of products in asymmetric synthesis. nih.gov
The development of phosphine (B1218219) ligands, such as BiPhePhos, which is derived from biphenol groups, highlights the importance of the biphenyl structure in creating ligands that confer high selectivity in reactions like hydroformylation. wikipedia.org While not directly starting from this compound, the principles of using substituted biphenyls to create a constrained and selective catalytic environment are similar. For example, phosphine ligands like BrettPhos, which contains a dimethoxy-biphenyl core, are used in palladium-catalyzed C-N cross-coupling reactions, enabling the use of low catalyst loadings and short reaction times for a wide range of substrates. acs.org
Integration into Heterogeneous Catalysis Systems
While homogeneous catalysts offer high activity and selectivity, their separation and recovery can be challenging. acs.org Integrating catalytic components into solid supports to create heterogeneous catalysts addresses these issues. Metal-Organic Frameworks (MOFs) represent a class of crystalline, porous materials that combine the advantages of both homogeneous and heterogeneous catalysis. acs.org They are constructed from metal ions or clusters linked by organic molecules, and their tunable structures and high surface areas make them excellent candidates for catalytic applications. acs.orgfrontiersin.org
Biphenyl-dicarboxylate linkers are frequently used to construct robust MOFs with diverse topologies and potential applications in catalysis. rsc.org Ligands derived from this compound, such as 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid and 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid, have been successfully used to synthesize novel MOFs. researchgate.net These methoxy-substituted ligands can lead to the formation of MOFs with unique structural features and high catalytic activity. researchgate.net For example, a full meta-substituted 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid has been used to construct both copper- and zinc-based MOFs with distinct properties and catalytic applications. researchgate.net
The general structure of these MOFs involves the coordination of the carboxylate groups of the biphenyl linker with metal centers, forming a three-dimensional framework. nih.gov The presence of methoxy groups on the biphenyl backbone can influence the framework's structure and properties, such as its porosity and stability. researchgate.net
MOFs are emerging as effective catalysts for oxidative coupling reactions due to their well-defined active sites and structural stability. researchgate.net Copper-based MOFs, in particular, have been shown to catalyze the oxidative homocoupling of terminal alkynes (Glaser-Hay coupling) and arylboronic acids. google.comrsc.org For instance, Cu₃(BTC)₂ (where BTC = benzene-1,3,5-tricarboxylate) acts as an efficient heterogeneous catalyst for these reactions, often without the need for additional ligands or harsh conditions. google.comrsc.org The mechanism is believed to involve the copper centers within the MOF structure, which are oxidized to a higher catalytic state before participating in the coupling reaction. google.com
Similarly, palladium-loaded MOFs have been developed as single-site catalysts for the oxidative coupling of arenes via C-H/C-H activation. rsc.org Isolating the palladium active sites on the MOF support helps to prevent the formation of inactive palladium aggregates, leading to higher turnover numbers (TONs) and enabling catalyst recycling. rsc.org While specific examples using MOFs derived directly from this compound in oxidative homo-coupling are not detailed in the provided sources, the principles established with other biphenyl-based MOFs suggest their potential in this area.
The epoxidation of olefins is a critical transformation in organic synthesis, producing valuable epoxy compounds. nih.gov MOFs have been extensively studied as heterogeneous catalysts for this reaction, utilizing their metal nodes or incorporated active sites. mdpi.com
A desolvated copper-based MOF synthesized from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid has demonstrated high activity in olefin epoxidation reactions. researchgate.net The catalytic performance of MOFs in epoxidation is often attributed to the presence of coordinatively unsaturated metal sites that can activate oxidants like H₂O₂ or O₂. nih.govmdpi.com For example, bimetallic MnₓCu₁₋ₓ-MOFs have shown excellent catalytic activity for the epoxidation of various olefins using H₂O₂ as the oxidant. nih.gov The introduction of manganese into a copper-based MOF can enhance catalytic activity while stabilizing the oxidant. nih.gov
The table below summarizes the performance of a representative MOF catalyst in the epoxidation of various olefins.
| Substrate | Catalyst | Oxidant | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Styrene | Mn₀.₁Cu₀.₉-MOF | H₂O₂ | 90.2 | 94.3 (Styrene Oxide) | nih.gov |
| Cyclohexene | Co₀.₅₀La₀.₅₀-MOF-74-4eq | O₂ | 92.2 | 93.9 (1,2-epoxycyclohexane) | rsc.org |
| Cyclopentene | Mn-MOF-5 | tBuSO₂PhIO | >99% Selectivity | Not Specified | mit.edu |
The cyanosilylation of aldehydes is an important C-C bond-forming reaction that produces cyanohydrins, which are versatile intermediates in the synthesis of fine chemicals and pharmaceuticals. acs.orgnih.gov MOFs with accessible Lewis acid sites are effective heterogeneous catalysts for this transformation. nih.gov
A copper-based MOF constructed from the 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylate ligand has been reported to be highly active for cyanosilylation reactions. researchgate.net The catalytic activity of MOFs in cyanosilylation is often attributed to the Lewis acidic metal centers that activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack of the cyanide source. nih.govmdpi.com Various metal-based MOFs, including those with Mn(II), Zn(II), Cu(II), and lanthanides like Y(III), Eu(III), and Tb(III), have been shown to catalyze the cyanosilylation of a range of aromatic aldehydes with high efficiency and the potential for catalyst recycling. nih.govmdpi.comrsc.orgrsc.org
The table below presents results for the cyanosilylation of benzaldehyde (B42025) using different MOF catalysts.
| Aldehyde Substrate | Catalyst | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Tb-MOF | 99 | 12 | nih.gov |
| Benzaldehyde | Y/Eu-MOF | >99 | 0.16 | mdpi.com |
| Benzaldehyde | Cu-MOF (from HL) | 98 | 2 | acs.org |
The chemical fixation of carbon dioxide is a key area of green chemistry, and its cycloaddition with epoxides to form cyclic carbonates is a highly atom-economical and valuable reaction. frontiersin.orgut.ac.ir MOFs are considered promising catalysts for this transformation due to their high CO₂ affinity and the presence of both Lewis acid and base sites. ut.ac.irencyclopedia.pub The Lewis acidic metal sites activate the epoxide, while the organic linkers or other basic sites can activate CO₂ and assist in the ring-opening of the epoxide. ut.ac.ir
A zinc-based MOF (IRMOF-type) synthesized using 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylate as the linker has been shown to efficiently catalyze the cycloaddition of CO₂ with epoxides under mild conditions. researchgate.net Numerous other MOFs, such as those based on Zr, Mg, Co, and Y, have also demonstrated high catalytic activity for this reaction, often under solvent-free conditions and allowing for multiple catalyst reuse cycles. frontiersin.orgut.ac.irnih.gov
The table below shows the catalytic performance of various MOF systems in the cycloaddition of CO₂ with propylene (B89431) oxide.
| Catalyst | Co-catalyst | Temp (°C) | Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|---|
| gea-MOF-1 (Y-based) | TBAB | 120 | 20 | 86 | frontiersin.org |
| MOF-5 (Zn-based) | TBAB | 50 | 60 | ~100 | frontiersin.org |
| NU-1000(Hf) deriv. (cat1) | None | 80 | 1 (CO₂ balloon) | >99 | nih.gov |
Metal-Organic Framework (MOF) Catalysts with Biphenyl Dicarboxylate Ligands
Role in Cyanosilylation Reactions
Electrocatalysis and Electrochemical Transformations
The electrochemical properties of this compound and systems derived from it are of significant interest due to their potential applications in electrocatalysis and as mediators in electrochemical transformations. The methoxy groups at the 4 and 4' positions electronically influence the biphenyl core, affecting its redox behavior and the stability of its charged intermediates.
Electrochemical Behavior and Redox Properties
The electrochemical behavior of this compound is characterized by its oxidation and reduction processes, which involve the formation of radical ions. The stability and subsequent reactions of these intermediates are highly dependent on the experimental conditions, such as the solvent, electrolyte, and presence of any nucleophiles.
The inherent instability of the radical cation makes obtaining a simple, reversible cyclic voltammogram challenging under typical conditions. The stability can, however, be significantly enhanced at low temperatures or in strongly acidic, non-nucleophilic media like trifluoroacetic acid, where stable solutions of the radical cation can be observed. dtu.dk The formation of 4,4'-dimethoxybiphenyl has also been noted as a byproduct from the homocoupling of aryl radicals generated via one-electron oxidation of related organoboron precursors, further supporting a radical-mediated formation mechanism. nih.gov
The redox potential of biphenyl derivatives is influenced by the nature and position of substituents. The two methoxy groups in this compound are electron-donating, which generally makes the compound easier to oxidize compared to unsubstituted biphenyl. The charge of the resulting radical cation is delocalized over the two phenyl rings, a factor that contributes to its relative stability compared to single-ring aromatic radical cations. osti.gov
While precise, reversible redox potential data for this compound is not commonly reported due to the aforementioned reactivity, data for structurally related compounds can provide insight. For instance, derivatives with different functional groups exhibit well-defined redox behavior. An example is provided in the table below for a diester derivative of biphenyl, which shows distinct, multi-step reduction processes.
Table 1: Electrochemical Reduction Data for a 4,4'-Biphenyl Derivative
| Compound | Reduction Step | Potential (V vs. Ag/Ag+) | Associated Color Change |
| 4,4'-Biphenyl dicarboxylic acid diethyl ester | 1st Reduction | -1.5 V | Colorless to Yellow |
| 2nd Reduction | -2.2 V | Yellow to Red | |
| Data sourced from a study on multicolored electrochromism. researchgate.net |
In practical applications, this compound has been successfully employed as a redox shuttle in electrochemical synthesis. For example, in the electrochemical asymmetric radical functionalization of aldehydes, it plays a crucial role in mediating the electron transfer process. This mediation prevents the degradation of the primary catalyst and allows for the efficient and enantioselective synthesis of the desired products.
Future Directions and Emerging Research Avenues for 4,4 Dimethoxy 1,1 Biphenyl
Greening the Synthesis: The Quest for Sustainable and Atom-Economical Methodologies
The synthesis of biphenyl (B1667301) derivatives has traditionally relied on methods that are often resource-intensive and generate significant waste. rsc.org A major future focus is the development of more sustainable and atom-economical synthetic routes to 4,4'-Dimethoxy-1,1'-biphenyl. researchgate.net This aligns with the broader principles of green chemistry, which prioritize waste prevention, the use of safer solvents and reagents, and energy efficiency. royalsocietypublishing.org
Current research is exploring several promising strategies:
Catalytic C-H Activation: Direct arylation via C-H bond activation is a highly atom-economical approach that avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and byproducts.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. semanticscholar.orgfarmaciajournal.com
Solvent-Free and Aqueous Reactions: Moving away from hazardous organic solvents to water or solvent-free conditions is a key tenet of green chemistry. royalsocietypublishing.org Research into micellar catalysis and reactions in deep eutectic solvents is gaining traction.
Renewable Feedstocks: Investigating pathways from biomass-derived platform molecules, such as those based on furfural, presents a long-term vision for a more sustainable chemical industry. researchgate.net
The concept of "atom economy," which measures the efficiency of a reaction in converting reactants to the desired product, is a critical metric in this endeavor. scranton.edu Syntheses that maximize the incorporation of all reactant atoms into the final product are considered highly atom-economical. mdpi.comrsc.org
Tailoring Functionality: Exploration of Novel Derivatives with Tuned Electronic and Steric Properties
The electronic and steric properties of this compound can be finely tuned through the synthesis of novel derivatives. The electron-donating methoxy (B1213986) groups significantly influence the molecule's reactivity and photophysical properties. smolecule.com Future research will focus on introducing a diverse array of substituents to the biphenyl core to modulate these characteristics for specific applications.
Key areas of exploration include:
Electron-Withdrawing and Donating Groups: The strategic placement of different functional groups can alter the frontier molecular orbital energies (HOMO and LUMO), impacting the material's conductivity, light-emitting properties, and reactivity. nih.gov
Steric Hindrance: Introducing bulky substituents can influence the dihedral angle between the two phenyl rings, which in turn affects the extent of π-conjugation and the molecule's three-dimensional structure.
Fluorinated Derivatives: The incorporation of fluorine atoms can enhance thermal stability, modify electronic properties, and influence intermolecular interactions, making these derivatives promising for applications in liquid crystals and organic electronics. acs.org
The synthesis of these tailored derivatives will likely rely on versatile cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, which allow for the precise installation of various functional groups. researchgate.netresearchgate.net
Smart Materials: Designing Multi-Stimuli Responsive Systems
A burgeoning area of materials science is the development of "smart" materials that can respond to external stimuli such as light, heat, pH, or chemical analytes. nih.gov The rigid yet conformationally flexible biphenyl core of this compound makes it an excellent scaffold for creating multi-stimuli responsive materials. rsc.org
Future research directions in this area include:
Integrating Photochromic and Thermochromic Units: By covalently linking photo- or thermochromic molecules to the biphenyl backbone, materials can be designed to change color or other properties in response to light or temperature changes.
pH-Responsive Systems: The incorporation of acidic or basic functional groups can render the material's properties, such as solubility or fluorescence, sensitive to changes in pH. nih.gov
Host-Guest Chemistry: Designing biphenyl-based hosts that can selectively bind to guest molecules, leading to a detectable change in the material's properties, is a promising avenue for sensor development.
The ability to respond to multiple stimuli can lead to the creation of highly specific and sophisticated materials for applications in sensing, drug delivery, and molecular switching. mdpi.com
A Deeper Dive: Integrated Computational and Experimental Approaches
To accelerate the discovery and optimization of new this compound derivatives, a synergistic approach combining computational modeling and experimental validation is crucial. acs.org Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structure-property relationships of these molecules before they are synthesized in the lab. nih.gov
This integrated approach will enable researchers to:
Predict Electronic Properties: Calculate HOMO/LUMO energy levels, band gaps, and molecular electrostatic potentials to predict the electronic and optical properties of new derivatives. researchgate.netniscpr.res.in
Simulate Molecular Conformations: Determine the preferred three-dimensional structures and dihedral angles, which are critical for understanding packing in the solid state and intermolecular interactions.
Model Reaction Mechanisms: Investigate the transition states and energy barriers of synthetic reactions to optimize conditions and improve yields.
By using computational screening to identify promising candidates, experimental efforts can be more focused and efficient, leading to a faster development cycle for new materials. researchgate.net
Expanding the Bio-Frontier: Biomedical Applications and Biological Mechanisms
The biological activities of biphenyl derivatives are a significant area of ongoing research. While direct applications of this compound in medicine are not yet well-established, its structural motif is found in many biologically active compounds. smolecule.com Future research will likely focus on exploring its potential in various biomedical applications and elucidating its interactions with biological systems.
Potential areas of investigation include:
Drug Discovery Scaffold: Using this compound as a starting point for the synthesis of new drug candidates. Its derivatives have been investigated for their potential as anticancer agents. ajgreenchem.com
Bioimaging Probes: Developing fluorescent derivatives that can be used to visualize specific biological targets or processes.
Molecular Docking Studies: Employing computational methods to predict the binding affinity of this compound derivatives to specific proteins or enzymes, such as tyrosinase. niscpr.res.in
Antioxidant Properties: Investigating the potential of derivatives to act as radical scavengers, which could have implications for treating diseases associated with oxidative stress. researchgate.net
A deeper understanding of the structure-activity relationships and the mechanisms of action will be essential for advancing the biomedical applications of this class of compounds.
Building with Biphenyls: Engineering Advanced Polymer Architectures
The incorporation of this compound into polymer backbones can lead to materials with enhanced thermal stability, specific optical properties, and defined morphologies. chemours.com The field of polymer chemistry offers a vast landscape for engineering advanced architectures based on this biphenyl unit.
Future research in this domain will likely explore:
Controlled Radical Polymerization (CRP): Techniques like nitroxide-mediated polymerization (NMP) can be used to synthesize well-defined block copolymers and other complex architectures with precise control over molecular weight and dispersity. acs.orgnumberanalytics.com This control is crucial for applications in organic electronics and nanotechnology. acs.org
High-Performance Polymers: Integrating the rigid biphenyl unit into polymer chains can improve the mechanical properties and thermal resistance of the resulting materials, making them suitable for demanding applications.
Polymer Electrolyte Membranes (PEMs): The development of hydrocarbon-based PEMs with well-defined microstructures is important for applications in fuel cells and other electrochemical devices. acs.org The biphenyl moiety could contribute to the desired morphological control.
Dendrimers and Hyperbranched Polymers: The synthesis of highly branched polymers based on the biphenyl core could lead to materials with unique properties for catalysis, drug delivery, and coatings. mdpi.com
The versatility of polymerization techniques will allow for the creation of a wide range of biphenyl-containing polymers with tailored properties for niche applications.
The Power of Non-Covalent Bonds: Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound can play a significant role. mdpi.comnih.gov The ability of this molecule to participate in various intermolecular interactions, such as π-π stacking and hydrogen bonding (through derivatives), makes it an excellent building block for self-assembled systems. researchgate.net
Future research avenues include:
Liquid Crystals: The rod-like shape of biphenyl derivatives makes them ideal candidates for the design of liquid crystalline materials, which are essential for display technologies.
Crystal Engineering: Studying and controlling the packing of this compound and its derivatives in the solid state to create materials with desired optical or electronic properties.
Supramolecular Gels: Developing low-molecular-weight gelators based on the biphenyl scaffold that can form fibrous networks and trap solvents, leading to the formation of soft materials.
Self-Assembled Monolayers: Investigating the formation of ordered layers of biphenyl derivatives on surfaces, which can be used to modify surface properties or create nanoscale patterns.
The principles of self-assembly will be instrumental in harnessing the collective properties of this compound molecules to create complex and functional supramolecular architectures. acs.orgugr.es
Q & A
Q. What are the optimal synthetic routes for preparing 4,4'-dimethoxy-1,1'-biphenyl with high purity for academic research?
The compound can be synthesized via rhodium-catalyzed homo-coupling of aryl Grignard reagents (e.g., using 4-methoxyphenylmagnesium bromide). This method yields this compound with >95% purity, as confirmed by HRMS (m/z 214.0995 [M⁺]) and ¹H NMR (δ 3.84 ppm for methoxy protons) . Alternatively, Suzuki-Miyaura cross-coupling of 4-methoxyphenylboronic acid derivatives provides a scalable approach, requiring careful control of Pd catalyst loading (0.5–2 mol%) and reaction temperature (80–100°C) to minimize biphenyl byproducts .
Q. How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is recommended:
- ¹H NMR : Key signals include a singlet at δ 3.84 ppm (6H, -OCH₃) and aromatic protons at δ 6.94–7.49 ppm .
- HRMS : Exact mass analysis (theoretical m/z 214.0994 for C₁₄H₁₄O₂) ensures molecular formula confirmation .
- HPLC-PDA : Use a C18 column with methanol/water (70:30) to verify purity (>99%) and detect trace impurities .
Advanced Research Questions
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?
The compound acts as a rigid aromatic linker in MOFs due to its planar biphenyl core and methoxy groups, which enhance solubility during synthesis. For example, coordination with Zn²⁺ or Cu²⁺ nodes under solvothermal conditions (DMF, 120°C) produces frameworks with pore sizes tunable via solvent choice. Characterization via PXRD and gas adsorption (e.g., CO₂ at 273 K) confirms structural stability .
Q. What mechanistic insights explain discrepancies in catalytic coupling yields for derivatives of this compound?
Steric hindrance from methoxy groups can reduce coupling efficiency in Pd-catalyzed reactions . For example, Suzuki-Miyaura reactions with bulkier boronic acids (e.g., 3,5-dimethylphenyl) show lower yields (40–60%) compared to unsubstituted analogs (80–90%). Kinetic studies (e.g., monitoring via in situ IR) reveal slower oxidative addition steps due to electron-donating methoxy groups .
Q. How should researchers address conflicting NMR data for this compound in different solvents?
Solvent-induced shifts are common. In CDCl₃ , methoxy protons resonate at δ 3.84 ppm, while in DMSO-d₆ , deshielding occurs (δ 3.89 ppm) due to hydrogen bonding. Always report solvent conditions and calibrate spectra against internal standards (e.g., TMS). Cross-validate with computational methods (DFT) to assign peaks accurately .
Q. What strategies mitigate oxidative degradation of this compound in long-term storage?
Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Addition of radical scavengers (e.g., BHT, 0.1 wt%) or storing as a lyophilized solid reduces oxidation. Monitor stability via periodic LC-MS to detect quinone derivatives (m/z 212–214) .
Methodological Guidance
Q. How can researchers resolve ambiguities in HRMS data for this compound derivatives?
Use isotopic pattern analysis (e.g., [M+1]⁺ for ¹³C natural abundance) to distinguish between molecular ions and fragments. For complex mixtures, employ tandem MS/MS with collision-induced dissociation (CID) to confirm fragmentation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
